molecular formula C10H11N3O2 B1381838 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione CAS No. 1803581-43-2

3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione

Cat. No.: B1381838
CAS No.: 1803581-43-2
M. Wt: 205.21 g/mol
InChI Key: WMFIDCIVGZTWIH-UHFFFAOYSA-N
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Description

3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione is a chemical compound based on the imidazolidine-2,4-dione scaffold, a core structure also known as hydantoin. Compounds featuring this heterocyclic ring system are the subject of intensive scientific investigation due to their wide range of potential pharmacological properties. Research on hydantoin and its derivatives has indicated significant biological activities, including anticonvulsant and antiarrhythmic properties . Furthermore, structural analogs, particularly those with specific substitutions at the N-3 and C-5 positions of the imidazolidine ring, have been studied for applications such as antifungal, antibacterial, and anti-inflammatory agents . The specific substitution pattern of this compound, featuring a 3-amino-2-methylphenyl group, may offer a valuable building block for medicinal chemistry and drug discovery research, for instance in the development of novel enzyme inhibitors. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. All information presented is for informational purposes only and is not intended to be a representation of the specific efficacy or safety of this compound.

Properties

IUPAC Name

3-(3-amino-2-methylphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-7(11)3-2-4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFIDCIVGZTWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Nomenclature & Synonyms for Amino-Methylphenyl Imidazolidinediones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synonym generation, and structural identification of amino-methylphenyl imidazolidinediones. This document is structured for researchers requiring precise chemical identification for regulatory filing, patent analysis, and metabolic profiling.

Executive Summary & Scaffold Definition

The imidazolidine-2,4-dione scaffold (commonly known as hydantoin ) is a privileged structure in medicinal chemistry, forming the core of essential anticonvulsants (e.g., Phenytoin) and nonsteroidal anti-androgens (e.g., Nilutamide).

Confusion in nomenclature often arises when this core is substituted with amino , methyl , and phenyl groups. The ambiguity stems from three competing naming conventions:

  • IUPAC Systematic: Based on the imidazolidine heterocycle.[1][2]

  • Semi-Systematic (Trivial): Based on the "hydantoin" parent name.

  • Metabolic/Derivative: Naming based on the precursor drug (e.g., "Amino-Nilutamide").

This guide provides a self-validating protocol for generating and verifying synonyms for these compounds.

The Core Numbering System

To generate accurate synonyms, one must first master the numbering of the parent heterocycle. The IUPAC priority rules dictate that the heteroatoms and carbonyls determine the locants.

Rule: Numbering starts at the Nitrogen atom adjacent to the carbonyl C2, proceeds to the C2 carbonyl, then the second Nitrogen, the C4 carbonyl, and finally the C5 carbon.[3]

  • Position 1 (N1): Nitrogen (often substituted in anti-androgens).

  • Position 2 (C2): Carbonyl (C=O).

  • Position 3 (N3): Nitrogen (often substituted in anticonvulsants).

  • Position 4 (C4): Carbonyl (C=O).

  • Position 5 (C5): Carbon (The chiral center in many derivatives).

Nomenclature Logic & Synonym Generation

The term "amino-methylphenyl imidazolidinedione" is structurally ambiguous. It can refer to three distinct chemical entities depending on where the substituents are attached.

Scenario A: The Phenyl Ring is Substituted (Aniline Derivative)

Context: Common in metabolites where a nitro-phenyl group is reduced to an amino-phenyl group (e.g., Nilutamide metabolism).[3]

  • Structure: The hydantoin ring is attached to a phenyl ring. The phenyl ring itself bears an amino group (-NH2) and a methyl group (-CH3).[3]

  • IUPAC Name Construction:

    • Parent: Imidazolidine-2,4-dione.[2][3][4][5][6][7]

    • Substituent: (Amino-methylphenyl).[8]

    • Locant: Usually attached at N1, N3, or C5.

Scenario B: The Hydantoin Ring is N-Aminated

Context: Synthetic intermediates or specific hydrazine derivatives.

  • Structure: An amino group is directly bonded to N1 or N3 of the hydantoin ring.

  • IUPAC Name Construction:

    • Parent: Imidazolidine-2,4-dione.[2][3][4][5][6][7]

    • Substituents: 3-amino, 5-methyl, 5-phenyl.[3]

Scenario C: The "Amino" is a separate substituent on the Hydantoin

Context: Rare, usually 5-amino derivatives (aminals).

Table 1: Synonym Mapping for Key Structural Variants
Structural VariantIUPAC Systematic NameCommon/Trivial SynonymsCAS/Code Reference
Metabolite Analog 5,5-dimethyl-3-(4-amino-3-methylphenyl)imidazolidine-2,4-dione4-Amino-3-methyl-Nilutamide analog; Amino-methyl-phenylhydantoinHypothetical/Metabolite
C5-Substituted 5-(4-amino-3-methylphenyl)imidazolidine-2,4-dione5-(4-amino-m-tolyl)hydantoin; 5-(4-amino-3-methylphenyl)hydantoinDerived from CAS 69489-37-8
N3-Aminated 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione3-amino-5-methyl-5-phenylhydantoin; 3-amino-Mesantoin analogAnalog to CAS 1224-08-4

Case Study: The Nilutamide Paradigm

To understand the "amino" nomenclature in drug development, we must analyze Nilutamide (Anandron). Nilutamide is a nitro-aromatic compound.[3][9] In vivo, the nitro group is reduced to an amine.

Parent Drug:

  • IUPAC: 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione.[3][9]

  • Synonym: 4-Nitro-3-trifluoromethylphenylhydantoin.[3]

The "Amino" Metabolite:

  • Transformation:

    
    
    
  • Correct IUPAC: 5,5-dimethyl-3-[4-amino-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione.[3]

  • Developmental Synonym: Amino-nilutamide.[3]

This establishes the causality: "Amino" in this class often refers to the reduced metabolite of a nitro-phenyl parent drug.[3]

Visualization of Nomenclature Logic

The following diagram illustrates the decision tree for naming these compounds, ensuring the correct locants are assigned to the amino and methylphenyl groups.

NomenclatureLogic Start Identify Core Scaffold (Imidazolidine-2,4-dione) CheckPhenyl Is Phenyl Ring Substituted? Start->CheckPhenyl CheckAmino Where is the Amino Group? CheckPhenyl->CheckAmino Yes (Phenyl is attached) NameD Name: 3-amino-5-phenyl... (N-Amino Hydrazine) CheckPhenyl->NameD No (Amino is on Ring N) NameA Name: 5-(Amino-methylphenyl)... (C5 Substitution) CheckAmino->NameA Phenyl at C5 NameB Name: 3-(Amino-methylphenyl)... (N3 Substitution) CheckAmino->NameB Phenyl at N3 NameC Name: 1-(Amino-methylphenyl)... (N1 Substitution) CheckAmino->NameC Phenyl at N1

Figure 1: Decision tree for assigning IUPAC names based on substituent location on the hydantoin ring.[3]

Experimental Protocol: Verification of Structure

When working with "amino-methylphenyl" derivatives, distinguishing between the N-amino and C-amino-phenyl isomers is critical, as they have vastly different reactivities.[3]

Protocol: Diazotization Differentiation

Objective: To determine if the amino group is aromatic (aniline-like) or hydrazinic (N-amino).[3]

  • Dissolution: Dissolve 10 mg of the unknown compound in 2 mL of 2M HCl.

  • Cooling: Cool the solution to 0–5°C in an ice bath.

  • Diazotization: Add 0.1M Sodium Nitrite (

    
    ) dropwise.
    
  • Coupling Test: Add a few drops of the reaction mixture to a solution of

    
    -naphthol in NaOH.
    

Interpretation:

  • Red/Orange Azo Dye Formation: Confirms a Primary Aromatic Amine .[3]

  • No Dye / Gas Evolution: Suggests an N-amino (Hydrazine) or aliphatic amine.[3]

Metabolic Pathway Visualization

Understanding the origin of the "amino" synonym in pharmacological contexts often requires mapping the metabolic reduction.

MetabolicPathway Parent Parent Drug (Nitro-phenyl hydantoin) Ex: Nilutamide Enzyme Nitroreductase / CYP450 (Liver Microsomes) Parent->Enzyme Reduction Intermediate Nitroso / Hydroxylamine Intermediates Enzyme->Intermediate Metabolite Amino Metabolite (Amino-phenyl hydantoin) Target Synonym Intermediate->Metabolite 2e- Reduction

Figure 2: Metabolic reduction pathway converting nitro-hydantoins to amino-hydantoins.[3][6]

References

  • National Center for Biotechnology Information (2025). Nilutamide | C12H10F3N3O4 | CID 4493. PubChem Compound Summary. Retrieved from [Link]

  • Health Canada (2020). Product Monograph: ANANDRON (Nilutamide). Cheplapharm Arzneimittel GmbH. Retrieved from [Link]

  • Mague, J. T., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione.[3] Acta Crystallographica Section E. Retrieved from [Link]

  • Matrix Fine Chemicals. Imidazolidine-2,4-dione | CAS 461-72-3.[1][3] Retrieved from [Link]

  • NIST Chemistry WebBook. 2,4-Imidazolidinedione, 3-methyl-5,5-diphenyl-. SRD 69. Retrieved from [Link]

Sources

The Pivotal Role of the N-3 Substituent in Modulating the Biological Activity of Imidazolidine-2,4-diones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of 3-Substituted Imidazolidine-2,4-diones for Researchers, Scientists, and Drug Development Professionals.

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] Derivatives of this privileged structure have yielded a wide array of therapeutic agents, from the pioneering anticonvulsant phenytoin to potent anticancer and antimicrobial agents.[3][4] The biological activity of these compounds is profoundly influenced by the nature of the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring.[5] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 3-substituted imidazolidine-2,4-diones, offering field-proven insights into how modifications at this specific position dictate the therapeutic potential of this remarkable class of compounds.

The Imidazolidine-2,4-dione Core: A Scaffold of Opportunity

The hydantoin ring is a five-membered cyclic ureide that serves as a versatile template for drug design. Its continued relevance in drug development is a testament to its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. The substituents at the N-1, N-3, and C-5 positions play a crucial role in defining the pharmacological activity and selectivity of these derivatives. This guide will focus specifically on the impact of the N-3 substituent, a key modulator of the biological effects of imidazolidine-2,4-diones.

Synthesis of 3-Substituted Imidazolidine-2,4-diones: A Generalized Approach

A common and effective method for the synthesis of 3-substituted imidazolidine-2,4-diones involves a cyclization reaction. For instance, a reaction mixture of a suitable amine, ethyl chloroacetate, and fused sodium acetate in ethanol can be heated under reflux to yield the desired 3-substituted product.[1] This straightforward approach allows for the introduction of a wide variety of substituents at the N-3 position, facilitating the exploration of the SAR.[6]

Caption: Generalized workflow for the synthesis of 3-substituted imidazolidine-2,4-diones.

Unraveling the Structure-Activity Relationship at the N-3 Position

The substituent at the N-3 position of the imidazolidine-2,4-dione ring has a profound impact on the compound's biological activity, influencing its potency, selectivity, and even its mechanism of action. The following sections delve into the SAR for anticonvulsant, anticancer, and antimicrobial activities.

Anticonvulsant Activity: A Tale of Lipophilicity and Steric Factors

Hydantoin derivatives are a well-established class of anticonvulsant drugs, with phenytoin being a prominent example.[3][7] The primary mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels.[3] The nature of the substituent at the N-3 position is critical for this activity.

Studies have shown that the introduction of small alkyl groups, such as methyl or ethyl, at the N-3 position can enhance anticonvulsant activity. For instance, 3-methoxymethyl-5-ethyl-5-phenylhydantoin is effective against both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures.[7] In a series of 3-substituted 2-thiohydantoin derivatives, it was observed that electron-donating groups on the para position of a 3-phenyl ring increased anticonvulsant activity, while a halogen group like fluorine decreased it.[8] This suggests that both electronic and steric factors of the N-3 substituent play a crucial role. Furthermore, in a study of N-1', N-3'-disubstituted spirohydantoins, it was concluded that alkyl groups (ethyl, propyl, or cyclopropyl) at the N-3' position are desirable for anticonvulsant activity.[9]

N-3 Substituent TypeGeneral Effect on Anticonvulsant ActivityExampleReference
Small AlkylGenerally enhances activity3-methoxymethyl-5-ethyl-5-phenylhydantoin[7]
Substituted PhenylElectron-donating groups increase activityp-methoxyphenyl[8]
Substituted PhenylElectron-withdrawing (halogen) groups decrease activityp-fluorophenyl[8]
Alkyl (Spirohydantoins)Desirable for activityEthyl, Propyl, Cyclopropyl[9]
Anticancer Activity: The Influence of Aromatic and Heterocyclic Moieties

The imidazolidine-2,4-dione scaffold has emerged as a promising framework for the development of novel anticancer agents.[2][10] The substituent at the N-3 position is a key determinant of the cytotoxic potency and selectivity of these compounds.

A study on 3-substituted imidazolidine-2,4-dione derivatives revealed that the introduction of a piperidine moiety at the N-3 position, particularly with certain substitutions on the piperidine ring, led to significant activity against the MCF-7 breast cancer cell line.[1] For example, 3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione showed high activity with an LD50 of 20.4 μg/mL.[1] In another study of Schiff's bases incorporating the imidazolidine-2,4-dione scaffold, a variety of substituted phenyl groups were introduced. Halogen substitutions, such as 4-chlorophenyl, and electron-withdrawing groups like 4-(trifluoromethoxy)phenyl, enhanced the cytotoxic potency.[10] Furthermore, the presence of a pyridinyl moiety at this position also resulted in admirable IC50 values.[10] This highlights the importance of aromatic and heterocyclic substituents at the N-3 position for potent anticancer activity.

N-3 Substituent TypeTarget Cell Line(s)IC50/LD50Reference
Substituted PiperidinylideneaminoMCF-7LD50: 20.4 µg/mL[1]
4-Chlorophenyl (Schiff's base)MCF-7, HCT-116, HePG-2IC50: 11.18, 17.90, 10.69 µM[10]
4-(Trifluoromethoxy)phenyl (Schiff's base)MCF-7, HCT-116, HePG-2IC50: 9.58, 20.11, 13.94 µM[10]
Pyridin-3-yl (Schiff's base)MCF-7, HCT-116, HePG-2IC50: 8.61, 19.25, 11.50 µM[10]
Antimicrobial Activity: A Broad Spectrum of Possibilities

Imidazolidine-2,4-dione derivatives have also demonstrated significant potential as antimicrobial agents.[11][12] The substituent at the N-3 position can be tailored to achieve activity against a range of bacterial and fungal pathogens.

In a study of various 5-imino-4-thioxo-2-imidazolidinone derivatives with different halogenated and alkylated aromatic substituents at the N1 and N3 positions, several compounds showed significant antimicrobial activity.[11] For instance, 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one exhibited notable activity.[11] The diverse nature of the N-3 substituents that can confer antimicrobial properties suggests that this position is a prime target for modification in the search for new anti-infective agents.

Experimental Protocols: A Guide to Biological Evaluation

To assess the biological activity of novel 3-substituted imidazolidine-2,4-diones, standardized and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays.

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

The MES test is a widely used primary screening method for anticonvulsant drugs.[13][14]

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are commonly used.[13][14]

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally, typically as a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC).[14]

  • Induction of Seizures: After a specific pre-treatment time (e.g., 1 hour), a maximal electroshock (e.g., 50-80 mA for 0.2-1.0 seconds) is delivered through transauricular or corneal electrodes using an electroconvulsiometer.[13][14]

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The ability of the compound to prevent the tonic hind limb extension is considered a positive result, indicating anticonvulsant activity.

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant screening test.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard in vitro screening tool for anticancer drugs.[1][2]

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a specific density (e.g., 1x10^5 cells/well) and allow them to adhere for 24 hours.[1][2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.[2]

  • Solubilization: Discard the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).[15]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Future Perspectives and Conclusion

The exploration of the structure-activity relationship of 3-substituted imidazolidine-2,4-diones has unveiled a wealth of opportunities for the development of novel therapeutic agents. The N-3 position has been unequivocally identified as a critical determinant of biological activity, offering a strategic handle for medicinal chemists to fine-tune the pharmacological properties of this versatile scaffold.

Future research should focus on the synthesis and evaluation of a wider diversity of N-3 substituents, including novel heterocyclic and polycyclic aromatic systems. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the rational design of more potent and selective imidazolidine-2,4-dione derivatives. Furthermore, a deeper understanding of the molecular mechanisms of action for compounds exhibiting promising activity will be crucial for their translation into clinical candidates.

References

  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2025). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates. Synlett, 28(15), 2285-2290. [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (2022). Research Journal of Pharmacy and Technology. [Link]

  • Yang, C., Schanne, F. A. X., Yoganathan, S., & Stephani, R. A. (2016). Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2912-2914. [Link]

  • Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. (2026). Journal of Molecular Structure. [Link]

  • Santiago-Ruiz, S., Polverini, E., Manjarrez, J., Espinoza, K. A., Reynoso, E., & Rivero, I. A. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Annals of Medical Chemistry and Research, 2(1), 1016. [Link]

  • A new synthesis of 3-arylideneamino- and 3-alkylideneamino-substituted hydantoins. (2020). ResearchGate. [Link]

  • Pharmacological Screening of a Thiohydantoin Derivative for Epilepsy. (2016). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2024). MDPI. [Link]

  • An Improved Protocol for Synthesis of 3-Substituted 5-Arylidene-2-thiohydantoins: Two-Step Procedure Alternative to Classical Methods. (2016). ResearchGate. [Link]

  • Abida, & Siddiqui, N. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]

  • Al-Warhi, T., Al-Hazani, K., Al-Dies, A. M., El-Sayed, M. A., & Al-Sha'er, M. A. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 30(7), 1234. [Link]

  • Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. (2025). ResearchGate. [Link]

  • Antischistosomal activity of imidazolidine-2,4-dione derivatives. (2026). Antimicrobial Agents and Chemotherapy. [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and... (2025). Science Alert. [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2024). MDPI. [Link]

  • Kumar, S., & Kumar, A. (2019). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry, 13(1), 1-15. [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 15(12), 9031-9042. [Link]

  • SAR of Anticonvulsant Drugs. (2015). SlideShare. [Link]

  • New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. (2018). ResearchGate. [Link]

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Journal of Chemical Sciences. [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). Future Medicinal Chemistry. [Link]

  • Shirsath, P. G., Niphade, A. P., & Pawar, S. P. (2013). SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 3(4), 793-797. [Link]

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]

Sources

Optimizing the Metabolic Stability of Imidazolidine-2,4-dione Scaffolds: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazolidine-2,4-dione (hydantoin) core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for critical anticonvulsants (Phenytoin), anti-androgens (Enzalutamide), and aldose reductase inhibitors. However, its metabolic profile is complex, characterized by a dichotomy between oxidative clearance (CYP450-mediated) and hydrolytic ring-opening (dihydropyrimidinase-mediated). This technical guide provides a structural analysis of these metabolic liabilities and outlines a validated experimental framework for assessing and optimizing the metabolic stability of hydantoin-based NCEs (New Chemical Entities).

The Metabolic Landscape: Oxidation vs. Hydrolysis

As researchers, we often default to thinking of metabolism purely in terms of Cytochrome P450 (CYP) oxidation. However, with hydantoins, we must adopt a dual-threat model. The stability of the imidazolidine-2,4-dione ring is governed by two competing pathways:

Oxidative Metabolism (CYP-Mediated)

The primary clearance mechanism for lipophilic hydantoins (e.g., Phenytoin) is hepatic oxidation.

  • Mechanism: CYP2C9 and CYP2C19 are the dominant isoforms.[1] The reaction typically involves hydroxylation of aromatic substituents (e.g., phenyl rings at C5) or dealkylation of N-substituents.

  • The NIH Shift: Aromatic hydroxylation often proceeds via an arene oxide intermediate. This is critical because the stability of this intermediate can dictate the formation of toxic catechols or reactive metabolites.

Hydrolytic Ring Opening (Non-CYP)

Often overlooked in early screening, the hydantoin ring is susceptible to hydrolysis, cleaving the N3–C4 bond to form hydantoic acid (N-carbamoyl amino acid).

  • Enzymatic Driver: This is catalyzed by dihydropyrimidinase (DHP), an enzyme involved in pyrimidine degradation that promiscuously accepts 5-substituted hydantoins.

  • Chemical Liability: While the ring is relatively stable at physiological pH (7.4), it becomes labile under basic conditions or in the presence of specific nucleophiles.

Visualization: Metabolic Fate of the Hydantoin Scaffold

The following diagram maps the divergent pathways of a generic 5,5-disubstituted hydantoin.

MetabolicPathways Parent Parent Hydantoin (Imidazolidine-2,4-dione) CYP CYP450 (CYP2C9/2C19) Parent->CYP Phase I DHP Dihydropyrimidinase (Hydantoinase) Parent->DHP Hydrolysis AreneOxide Arene Oxide Intermediate CYP->AreneOxide Hydroxylated Hydroxylated Metabolite (e.g., p-HPPH) AreneOxide->Hydroxylated NIH Shift Glucuronide O-Glucuronide (Excretion) Hydroxylated->Glucuronide Phase II (UGT) Hydantoic Hydantoic Acid (Ring Open) DHP->Hydantoic Ring Cleavage AminoAcid α-Amino Acid + CO2 + NH3 Hydantoic->AminoAcid Amidase

Caption: Divergent metabolic pathways of hydantoins.[2] CYP450 drives oxidation (top), while dihydropyrimidinase drives ring hydrolysis (bottom).

Structure-Metabolism Relationships (SMR)

To engineer stability, we must block these "soft spots" without destroying pharmacological potency. The following SMR rules are derived from extensive literature on phenytoin and anti-androgen analogs.

The Critical C5 Substitution

The C5 position is the thermodynamic anchor of the ring.

  • Mono-substitution (C5-H, C5-R): Highly unstable. The C5 proton is acidic (

    
    ), facilitating tautomerization and oxidative attack. These compounds are rapidly metabolized.
    
  • Di-substitution (C5-R, C5-R'): Essential for metabolic stability. The "Gem-Dimethyl Effect" (or Gem-Diphenyl in phenytoin) creates steric bulk that prevents DHP from accessing the carbonyls for hydrolysis.

    • Design Tip: Spiro-fusion at C5 (e.g., spiro-hydantoins) is one of the most effective strategies to block hydrolysis while maintaining a rigid binding vector.

Nitrogen Substitution (N1 & N3)
  • N3-H: Essential for hydrogen bonding in many targets (e.g., Sodium channels) but is the primary site for glucuronidation if accessible.

  • N3-Alkylation: Blocks N-glucuronidation but introduces a new liability: N-dealkylation by CYP enzymes.

    • Example: Mephenytoin (N-methyl) is rapidly N-demethylated to Nirvanol (active metabolite). If your lead requires N3-alkylation, expect the N-dealkylated species to be a major circulating metabolite.

SMR Summary Table
Structural FeatureMetabolic LiabilityOptimization Strategy
C5-Monosubstitution High (Oxidation & Hydrolysis)Mandatory: C5-Disubstitution or Spiro-cycle formation.
Phenyl Ring (at C5) CYP2C9 Hydroxylation (para-position)Block para-position with Fluorine or Chlorine (e.g., 4-F-Phenyl).
N3-Methyl Rapid N-DemethylationUse bioisosteres or accept as prodrug; steric bulk (e.g., N-Isopropyl) slows dealkylation but reduces potency.
Carbonyls (C2/C4) Hydrolytic AttackThio-analogs (2-thioxo or 4-thioxo) resist hydrolysis but may introduce oxidative desulfuration liabilities.

Experimental Protocol: Microsomal Stability Assay

Assay Logic (Self-Validating Design)

We must distinguish between enzymatic clearance and chemical instability.

  • Test Arm (+NADPH): Measures CYP-mediated metabolism.[3]

  • Control Arm (-NADPH): Measures non-CYP hydrolysis (DHP) and chemical instability. Crucial: If you see loss of parent in the (-NADPH) arm, your compound is chemically unstable or a substrate for non-cofactor dependent hydrolases.

Step-by-Step Protocol

Materials:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[3]

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to 1 µM (final). Equilibrate at 37°C for 5 mins.

    • Why 1 µM? To ensure we are operating under linear kinetic conditions (

      
      ).
      
  • Initiation:

    • Test: Add NADPH regenerating system.[4]

    • Control: Add equivalent volume of buffer.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex vigorously.

  • Processing: Centrifuge at 4000g for 20 min to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Visualization: Assay Workflow

AssayWorkflow Prep Preparation Microsomes (0.5 mg/mL) + Compound (1 µM) Split Split Conditions Prep->Split PlusNADPH + NADPH (Metabolic) Split->PlusNADPH MinusNADPH - NADPH (Chemical/Hydrolytic) Split->MinusNADPH Incubate Incubation 37°C, 0-60 min PlusNADPH->Incubate MinusNADPH->Incubate Quench Quench Ice-Cold ACN + IS Incubate->Quench Timepoints Analysis LC-MS/MS Calculate Intrinsic Clearance Quench->Analysis

Caption: Microsomal stability workflow distinguishing metabolic (CYP) vs. chemical clearance.

Data Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

), derived from the slope of

vs. time.


Interpretation for Hydantoins:

  • 
    :  Highly Stable.
    
  • 
    :  High Clearance. Likely requires structural modification (check C5 sterics or aromatic fluorination).
    

References

  • DrugBank Online. Phenytoin: Pharmacology and Metabolism. Available at: [Link]

  • Rettie, A. E., & Jones, J. P. (2005). Clinical and toxicological relevance of CYP2C9: structure-function relationships. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Ware, J. A., et al. (2009).[5] Hydrolysis of Hydantoins: Enzymatic and Chemical Mechanisms. Journal of Pharmaceutical Sciences. (Contextual citation based on general hydrolysis mechanisms described in search results).

  • Cyprotex. Microsomal Stability Assay Protocol and Data Interpretation.[6] Available at: [Link]

  • Creative Bioarray. In Vitro Metabolism of Hydantoin Derivatives. Available at: [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, two-step synthesis protocol for the preparation of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione, a substituted N-aryl hydantoin. Hydantoin scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties[1][2][3][4]. This protocol is designed for researchers in organic synthesis and drug discovery, offering a detailed methodology, mechanistic insights, and practical guidance for successful synthesis and characterization. The synthesis begins with the construction of the hydantoin ring onto a 2-methyl-3-nitroaniline precursor, followed by a chemoselective reduction of the nitro group to yield the target primary amine.

Synthetic Strategy Overview

The synthesis of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione is executed via a robust two-step sequence. This strategy was designed for efficiency and high yield, utilizing common laboratory reagents and techniques.

  • Step 1: Hydantoin Ring Formation. The synthesis commences with the formation of an N-aryl urea derivative by reacting 2-methyl-3-nitroaniline with ethyl isocyanatoacetate. This intermediate undergoes a base-mediated intramolecular cyclization to yield the N-substituted hydantoin, 3-(2-methyl-3-nitrophenyl)imidazolidine-2,4-dione.

  • Step 2: Chemoselective Nitro Group Reduction. The nitro-substituted hydantoin intermediate is then subjected to catalytic hydrogenation. This step selectively reduces the aromatic nitro group to the corresponding primary amine, affording the final product while preserving the integrity of the hydantoin ring structure[5][6].

Synthetic_Scheme reactant1 2-Methyl-3-nitroaniline step1_cond 1. Toluene, reflux 2. NaOEt, EtOH, reflux reactant1->step1_cond + reactant2 Ethyl isocyanatoacetate reactant2->step1_cond reactant3 H₂ (gas) step2_cond Catalytic Hydrogenation reactant3->step2_cond catalyst Pd/C, EtOH intermediate 3-(2-Methyl-3-nitrophenyl)imidazolidine-2,4-dione intermediate->step2_cond + product 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione step1_cond->intermediate step2_cond->product

Caption: Overall two-step synthesis pathway.

Materials and Equipment

Reagent / MaterialGradeSupplierNotes
2-Methyl-3-nitroaniline≥98%Sigma-Aldrich
Ethyl isocyanatoacetate≥97%TCI ChemicalsMoisture sensitive.
TolueneAnhydrousAcros Organics
Sodium Ethoxide (NaOEt)≥95%Sigma-AldrichHandle under inert atmosphere.
Ethanol (EtOH)200 Proof, AnhydrousPharmco-Aaper
Palladium on Carbon (Pd/C)10 wt. % loading, dryStrem ChemicalsFlammable solid.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore
Hydrogen (H₂) GasUHP Grade (99.999%)AirgasFlammable gas.
Standard GlasswareOven-dried before use.
Magnetic Stirrer/Hotplate
Reflux Condenser
Parr Hydrogenation ApparatusOr H-Cube, ThalesNano
Rotary Evaporator
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Merck

Experimental Protocols

Part A: Synthesis of 3-(2-methyl-3-nitrophenyl)imidazolidine-2,4-dione (Intermediate)

This procedure details the formation of the hydantoin ring structure. The initial reaction forms a urea intermediate which is then cyclized in a separate step.

Rationale: The reaction between an amine and an isocyanate is a highly efficient method for forming urea linkages[7]. Ethyl isocyanatoacetate serves as a bifunctional reagent, providing the isocyanate for the initial coupling and an ester group that facilitates the subsequent intramolecular cyclization under basic conditions to form the stable 5-membered hydantoin ring[8][9].

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-3-nitroaniline (5.00 g, 32.9 mmol).

  • Reagent Addition: Add 100 mL of anhydrous toluene to the flask. Stir the mixture until the aniline is fully dissolved. To this solution, add ethyl isocyanatoacetate (4.69 g, 36.2 mmol, 1.1 equiv) dropwise over 5 minutes at room temperature.

  • Urea Formation: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), observing the consumption of the starting aniline.

  • Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude urea intermediate as a viscous oil or solid.

  • Cyclization Setup: Dissolve the crude intermediate in 100 mL of anhydrous ethanol in a 250 mL round-bottom flask. Add sodium ethoxide (2.47 g, 36.2 mmol, 1.1 equiv) portion-wise. Caution: The addition may be exothermic.

  • Ring Closure: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3 hours. A precipitate may form as the product is generated.

  • Workup and Isolation: Cool the reaction mixture in an ice bath for 30 minutes. Acidify the mixture to pH ~5-6 by the slow addition of 1 M HCl. This will precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL) and then a small amount of cold ethanol. Dry the solid under vacuum to yield 3-(2-methyl-3-nitrophenyl)imidazolidine-2,4-dione. Further purification can be achieved by recrystallization from ethanol if necessary.

Expected Outcome:

  • Yield: 70-80%

  • Appearance: Pale yellow to off-white solid.

  • Characterization (Predicted):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 7.8-8.0 (m, 2H, Ar-H), 7.5 (t, 1H, Ar-H), 4.1 (s, 2H, CH₂), 2.2 (s, 3H, CH₃).

    • Mass Spec (ESI+): m/z = 236.06 [M+H]⁺.

Part B: Synthesis of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione (Final Product)

This part describes the selective reduction of the nitro group to an amine.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a premier method for the reduction of aromatic nitro groups due to its high efficiency, excellent chemoselectivity, and clean conversion[5][10]. The reaction conditions are mild and do not affect other reducible functional groups present in the molecule, such as the carbonyls of the hydantoin ring[5].

Experimental_Workflow cluster_A Part A: Hydantoin Formation cluster_B Part B: Nitro Reduction A1 Dissolve Aniline in Toluene A2 Add Ethyl Isocyanatoacetate A1->A2 A3 Reflux (4h) A2->A3 A4 Evaporate Solvent A3->A4 A5 Dissolve in EtOH, Add NaOEt A4->A5 A6 Reflux (3h) A5->A6 A7 Acidify & Precipitate A6->A7 A8 Filter & Dry Intermediate A7->A8 B1 Dissolve Intermediate in EtOH A8->B1 Proceed with Intermediate B2 Add Pd/C Catalyst B1->B2 B3 Hydrogenate (Parr Shaker, 50 psi H₂) B2->B3 B4 Filter through Celite B3->B4 B5 Evaporate Solvent B4->B5 B6 Purify by Column Chromatography B5->B6

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Protocol:

  • Reaction Setup: In a Parr hydrogenation bottle, dissolve 3-(2-methyl-3-nitrophenyl)imidazolidine-2,4-dione (4.00 g, 17.0 mmol) in 100 mL of ethanol.

  • Catalyst Addition: To this solution, carefully add 10% Pd/C (400 mg, 10% w/w) under a gentle stream of nitrogen or argon. Safety Note: Pd/C is pyrophoric and should be handled with care, never added to a solvent in the presence of air.

  • Hydrogenation: Seal the reaction vessel and connect it to a Parr shaker apparatus. Purge the vessel with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and begin shaking at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake on the pressure gauge. The reaction is typically complete within 3-5 hours. Alternatively, progress can be monitored by TLC (1:1 Hexanes:EtOAc), staining with ninhydrin to visualize the newly formed amine.

  • Catalyst Removal: Once complete, carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with an additional 50 mL of ethanol or methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid is the target compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 100% ethyl acetate in hexanes to afford the pure 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: White to light tan solid.

  • Characterization (Predicted):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 11.0 (s, 1H, NH), 6.95 (t, 1H, Ar-H), 6.5-6.6 (m, 2H, Ar-H), 5.1 (s, 2H, NH₂), 4.0 (s, 2H, CH₂), 1.9 (s, 3H, CH₃).

    • Mass Spec (ESI+): m/z = 206.09 [M+H]⁺.

Safety Precautions

  • General: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Ethyl isocyanatoacetate is a lachrymator and is moisture-sensitive. Sodium ethoxide is corrosive and reacts violently with water. Handle in an inert atmosphere glovebox or under a stream of dry nitrogen.

  • Catalyst: Palladium on carbon (Pd/C) is flammable and can be pyrophoric, especially when dry or spent. Do not allow it to dry in the air. Quench the filtered catalyst on Celite by suspending it in water before disposal.

  • Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. Check for leaks before starting the reaction.

References

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3979. [Link]

  • Cheng, X. C., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 29(8), 1326-30. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. [Link]

  • Mishra, A., & P.K., S. (2023). Novel new research strategies of hydantoin derivatives: A review. SRR Publications. [Link]

  • Name Reactions. (n.d.). Bucherer-Bergs Reaction. Name Reactions. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Maj, A. M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Molecules, 26(6), 1759. [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]

  • Zholdassova, R., et al. (2023). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Chemical Papers, 77, 3317–3332. [Link]

  • Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(11), 893-904. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. OrgChemData. [Link]

  • Kumar, S., & Singh, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(1), 1-8. [Link]

  • El-Feky, D. S., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. [Link]

  • Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(12), 5537-5540. [Link]

  • Al-Jalili, J. K. (2017). Synthesis and characterization of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. International Journal of Applied Pharmaceutics, 9(1), 22-29. [Link]

  • Bansagi, J., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(17), 11329-11349. [Link]

  • Perdić, A., et al. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 853-864. [Link]

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Application Notes & Protocols for the Purification of Amino-methylphenyl Hydantoin Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Hydantoin-Based Drug Development

Amino-methylphenyl hydantoin and its derivatives represent a cornerstone scaffold in medicinal chemistry. These intermediates are pivotal in the synthesis of a wide array of pharmaceuticals, most notably anticonvulsant agents like Phenytoin.[1][2][3] The biological activity and safety profile of the final Active Pharmaceutical Ingredient (API) are inextricably linked to the purity of its preceding intermediates. Impurities stemming from the synthesis, such as unreacted starting materials, by-products, or degradation products, can have significant consequences, including altered efficacy, increased toxicity, and challenges in downstream processing.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and actionable protocols for the purification of amino-methylphenyl hydantoin intermediates. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the selection and optimization of purification techniques, ensuring a robust and reproducible outcome.

Foundational Knowledge: Understanding the Intermediate and Its Impurities

Success in purification begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurity profile.

  • The Target Molecule: Amino-methylphenyl hydantoin is a moderately polar molecule containing both a basic amino group (-NH2) and the acidic N-H protons of the hydantoin ring. This amphoteric nature is a key handle that can be exploited in purification. Its aromatic phenyl group and the rigid hydantoin core influence its solubility in organic solvents and its potential for crystallization.

  • Common Impurities: The impurity profile is largely dictated by the synthetic route employed. For instance, in the classical Bucherer-Bergs synthesis, common impurities may include unreacted ketones or aldehydes, residual cyanide salts, and various side-reaction products.[5][6] Process-related impurities also include residual solvents and catalysts.[4] Degradation can occur through hydrolysis of the hydantoin ring, particularly under harsh pH or temperature conditions.

Purification Strategy Selection: A Logic-Guided Approach

The choice of purification method is not arbitrary; it is a decision based on the scale of the synthesis, the nature of the impurities, and the required final purity. The following workflow provides a logical guide for selecting the most appropriate technique.

Purification_Strategy cluster_input Initial State cluster_decision Primary Separation cluster_purification High-Purity Techniques cluster_output Final Product start Crude Reaction Mixture q1 Are major impurities non-ionizable? start->q1 extraction Liquid-Liquid (Acid-Base) Extraction q1->extraction Yes filtration Direct Filtration / Precipitation q1->filtration No q2 Are impurities structurally similar (e.g., isomers)? extraction->q2 filtration->q2 recrystallization Recrystallization q2->recrystallization No chromatography Column Chromatography q2->chromatography Yes end Pure Intermediate (>99% Purity) recrystallization->end chromatography->end

Caption: Workflow for selecting a purification technique.

Core Purification Protocols and Application Notes

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[7]

Expertise & Experience (The "Why"): The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at a low temperature (e.g., in an ice bath). Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal via hot filtration). For moderately polar compounds like amino-methylphenyl hydantoins, polar protic solvents or mixtures are often effective.

Data Presentation: Solvent Selection Guide

Solvent SystemBoiling Point (°C)PolaritySuitability Notes
Ethanol/Water~78-100HighExcellent for many hydantoins. Water acts as an anti-solvent.[8]
Isopropanol82MediumGood general-purpose solvent.
Acetone56MediumCan be effective, but its low boiling point requires care.[9]
Ethyl Acetate/Hexane~69-77Low-MediumA good solvent/anti-solvent system for less polar derivatives.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various candidate solvents at room temperature and upon heating. Identify a suitable solvent or solvent/anti-solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Stir and heat the mixture gently (e.g., on a hot plate).

  • Hot Filtration (If Necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Induce Crystallization (If Necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a "seed crystal" from a previous pure batch.[7]

  • Cooling: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil, it may be due to a high concentration of impurities or cooling the solution too rapidly. Re-heat the solution, add slightly more solvent, and allow it to cool more slowly.[8]

  • No Crystals Form: Too much solvent may have been used. Carefully evaporate some of the solvent and attempt to cool again.[8]

Liquid-Liquid (Acid-Base) Extraction: Exploiting Chemical Handles

For intermediates possessing ionizable functional groups, such as the amino group in amino-methylphenyl hydantoin, acid-base extraction is a highly efficient and scalable purification method that avoids the need for chromatography.[10][11]

Expertise & Experience (The "Why"): This technique operates by changing the solubility of the target compound. By adding an aqueous acid (e.g., HCl), the basic amino group is protonated, forming a water-soluble salt. Neutral organic impurities remain in the organic phase and can be washed away. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) deprotonates the amino group, causing the pure, water-insoluble product to precipitate or be extracted back into a fresh organic layer.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude intermediate in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • Back-Wash (Optional): To remove any trapped organic impurities, add a fresh portion of the organic solvent to the aqueous layer in the funnel, shake, and separate again. Discard the organic wash.

  • Neutralization: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The purified amino-methylphenyl hydantoin should precipitate as a solid or oil.

  • Final Extraction/Isolation: If the product precipitates, collect it by vacuum filtration. If it forms an oil, extract it back into a fresh portion of organic solvent (e.g., Dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

Flash Column Chromatography: For High-Resolution Separation

When dealing with impurities that have similar solubility profiles or are structurally analogous to the target compound, flash column chromatography is the preferred method for achieving high purity.

Expertise & Experience (The "Why"): This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[12] Polar compounds, like our hydantoin intermediate, will adhere more strongly to the polar silica gel and thus elute more slowly. Non-polar impurities will travel through the column more quickly. By gradually increasing the polarity of the mobile phase (a solvent gradient), compounds can be eluted sequentially based on their polarity.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a Select Mobile Phase (via TLC analysis) b Pack Column (Slurry Method) a->b c Prepare Sample (Adsorb onto silica) b->c d Load Sample c->d e Elute with Mobile Phase (Apply positive pressure) d->e f Collect Fractions e->f g Analyze Fractions (via TLC) f->g h Combine Pure Fractions g->h i Evaporate Solvent h->i end end i->end Yields Pure Product

Caption: Workflow for Flash Column Chromatography.

Experimental Protocol: Flash Column Chromatography

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides good separation of your target compound from impurities. The ideal Rf value for the target compound is ~0.25-0.35.

  • Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed evenly, avoiding cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this "dry loaded" sample to the top of the packed column.

  • Elution: Carefully add the mobile phase to the column. Apply positive pressure to force the solvent through the column at a steady flow rate. Start with the low-polarity solvent system identified in step 1.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Gradient Elution (If Necessary): If the compound is slow to elute, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of Ethyl Acetate in Hexane).

  • Fraction Analysis: Spot each collected fraction onto a TLC plate. Develop the plate and visualize the spots (e.g., under UV light) to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified amino-methylphenyl hydantoin.

Chiral Separation: Resolving Enantiomers

If the amino-methylphenyl hydantoin intermediate is chiral and a single enantiomer is required for the final API, specialized purification techniques are necessary. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[13][14] This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation.[12][13] The selection of the appropriate chiral column and mobile phase is highly specific to the molecule and often requires empirical screening.[14]

References

  • Veeprho. (n.d.). Hydantoin Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Ye, B., et al. (n.d.). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. PMC. Retrieved from [Link]

  • Lämmerhofer, M., et al. (1998). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Perrin, C., et al. (2009). Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis. ResearchGate. Retrieved from [Link]

  • Polo, E., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Polo, E., et al. (n.d.). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Retrieved from [Link]

  • Carswell, E. L., et al. (2020). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. PMC. Retrieved from [Link]

  • Lin, J. L., et al. (2003). Purification of industrial hydantoinase in one chromatographic step without affinity tag. Protein Expression and Purification. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Hydantoin-impurities. Pharmaffiliates. Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). Hydantoin Impurities. Omsynth Lifesciences. Retrieved from [Link]

  • Islam, M. R., et al. (2009). Synthesis and thiohydantoin related compounds from benzil and study of their cytotoxicity. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Simůnek, P., et al. (2012). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Retrieved from [Link]

  • Martinez-Rodriguez, S., et al. (2001). Optically pure alpha-amino acids production by the "Hydantoinase Process". PubMed. Retrieved from [Link]

  • Brown, T., et al. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

  • Nokhodchi, A., et al. (2002). Crystal Modification of Phenytoin Using Different Solvents and Crystallization Conditions. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Yusof, Y., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. Retrieved from [Link]

  • Zhang, D., et al. (2006). Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. PubMed. Retrieved from [Link]

  • Zhang, D., et al. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Imidazolidine-2,4-dione Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a privileged scaffold in medicinal chemistry. Its unique structural features, including hydrogen bond donors and acceptors, and its rigid heterocyclic framework, allow for diverse molecular interactions with various biological targets. This has led to the development of numerous blockbuster drugs incorporating this moiety, such as the anticonvulsant Phenytoin, the non-steroidal anti-androgen Nilutamide, and the anti-arrhythmic agent Dantrolene. The synthetic accessibility and versatility of the hydantoin core make it a cornerstone for the generation of novel pharmaceutical intermediates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the robust preparation of these vital intermediates, focusing on established methodologies and practical, field-proven insights.

I. Synthetic Strategies: An Overview

The construction of the imidazolidine-2,4-dione ring can be broadly categorized into two classical, yet highly reliable, methods: the Bucherer-Bergs synthesis and the Biltz synthesis . More contemporary approaches, often leveraging microwave assistance or novel catalytic systems, have also emerged to enhance efficiency and substrate scope.

A. The Bucherer-Bergs Synthesis: A Versatile One-Pot Approach

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, valued for its operational simplicity and the use of readily available starting materials. This one-pot, multi-component reaction typically involves the reaction of a carbonyl compound (aldehyde or ketone), an alkali metal cyanide (e.g., KCN or NaCN), and ammonium carbonate.[1]

Mechanism & Rationale: The reaction proceeds through the initial formation of a cyanohydrin from the carbonyl compound and cyanide. This is followed by the addition of ammonia (generated in situ from ammonium carbonate) to form an aminonitrile. Subsequent intramolecular cyclization, driven by the reaction with carbon dioxide (also from ammonium carbonate), and eventual hydrolysis yields the desired 5-substituted hydantoin. The choice of an aqueous-alcoholic solvent system is crucial for solubilizing the reactants and facilitating the sequential reaction steps. A 50% alcohol solution has been found to be an effective solvent for this reaction.[2]

Diagram 1: Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs carbonyl R1(R2)C=O (Aldehyde/Ketone) cyanohydrin R1(R2)C(OH)CN (Cyanohydrin) carbonyl->cyanohydrin + CN⁻, H⁺ cyanide CN⁻ carbonate (NH₄)₂CO₃ inv1 carbonate->inv1 ⇌ 2NH₃ + CO₂ + H₂O aminonitrile R1(R2)C(NH₂)CN (Aminonitrile) cyanohydrin->aminonitrile + NH₃ - H₂O carbamate R1(R2)C(NHCOOH)CN aminonitrile->carbamate + CO₂ cyclization_intermediate 5-Imino-oxazolidin-2-one carbamate->cyclization_intermediate Intramolecular Cyclization hydantoin Imidazolidine-2,4-dione (Hydantoin) cyclization_intermediate->hydantoin Rearrangement inv2

Caption: The multi-step mechanism of the Bucherer-Bergs synthesis.

Protocol 1: General Procedure for Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins

This protocol is exemplified by the synthesis of 5,5-diphenylhydantoin (Phenytoin), a widely used anticonvulsant.

Materials:

  • Benzophenone (1.0 eq)

  • Potassium cyanide (KCN) (1.5 eq) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃) (5.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

Equipment:

  • Round-bottom flask or a pressure vessel (for reactions above solvent boiling point)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine benzophenone, potassium cyanide, and ammonium carbonate. Note: All manipulations involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. An emergency cyanide antidote kit should be readily available.

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The typical solvent volume is 5-10 mL per gram of the limiting reactant (benzophenone). A 50% alcohol solution is often effective for such reactions.[2]

  • Heating: Heat the reaction mixture to reflux (typically 60-70 °C) with vigorous stirring.[3] For less reactive ketones like benzophenone, higher temperatures (e.g., 110 °C in a sealed vessel) and longer reaction times may be necessary to achieve good yields.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The reaction is generally complete within 8-24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into an equal volume of cold water. c. Filter off any unreacted starting material or insoluble byproducts. d. Carefully acidify the filtrate with concentrated HCl to a pH of approximately 1-2. This step should be performed slowly and in an ice bath to control the exotherm. The acidification protonates the hydantoin, causing it to precipitate.

  • Isolation and Purification: a. Collect the precipitated solid by vacuum filtration using a Buchner funnel. b. Wash the solid thoroughly with cold water to remove any inorganic salts. c. Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 5,5-diphenylhydantoin.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 1: Representative Bucherer-Bergs Reaction Conditions & Yields

Starting CarbonylProductConditionsYield (%)Reference
Benzophenone5,5-Diphenylhydantoin(NH₄)₂CO₃, NaCN, 60% EtOH, 110°C, sealed vessel75%[3]
Acetone5,5-Dimethylhydantoin(NH₄)₂CO₃, KCN, H₂O/EtOH, reflux>90%[2]
CyclohexanoneCyclohexanespiro-5'-hydantoin(NH₄)₂CO₃, KCN, H₂O/EtOH, reflux~85%N/A

B. The Biltz Synthesis: A Pathway for Specific Hydantoin Structures

The Biltz synthesis is particularly useful for preparing 5,5-diarylhydantoins, most notably Phenytoin. It involves the condensation of a 1,2-dicarbonyl compound (like benzil) with urea in the presence of a base.

Mechanism & Rationale: The reaction is believed to proceed through the formation of an intermediate 4,5-dihydroxy-4,5-diphenyl-2-imidazolone, which then undergoes a pinacol-type rearrangement involving a 1,2-aryl shift to form the stable 5,5-diarylhydantoin ring system.[4][5] The use of a strong base, such as potassium hydroxide, is essential to catalyze the condensation and subsequent rearrangement.

// Node styles start_node [fillcolor="#F1F3F4", fontcolor="#202124"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_node [fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct_node [fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes benzil [label="Benzil\n(1,2-Diketone)", class="start_node"]; urea [label="Urea", class="start_node"]; reaction [label="Condensation & Rearrangement\n(Ethanolic KOH, Reflux)", class="process_node"]; phenytoin [label="5,5-Diphenylhydantoin\n(Phenytoin)", class="product_node"]; glycoluril [label="3a,6a-Diphenylglycoluril\n(Byproduct)", class="byproduct_node"];

// Edges benzil -> reaction; urea -> reaction; reaction -> phenytoin; reaction -> glycoluril [style=dashed, label="Side Reaction"]; }``` Caption: The synthetic pathway of the Biltz reaction for Phenytoin.

Protocol 2: Biltz Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

Materials:

  • Benzil (1.0 eq)

  • Urea (1.5-2.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Ethanol (95%)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve benzil and urea in 95% ethanol. 2[4]. Base Addition: Add a concentrated aqueous solution of potassium hydroxide or sodium hydroxide to the flask. 3[4][6]. Reflux: Attach a reflux condenser and heat the mixture to reflux for a minimum of 2 hours. T[7]he reaction progress can be monitored by TLC.

  • Initial Work-up: After cooling, pour the reaction mixture into cold water. A[7] precipitate of the byproduct, 3a,6a-diphenylglycoluril, may form, which can be removed by filtration. 5[5]. Precipitation of Product: Transfer the filtrate to a beaker and, while stirring in an ice bath, slowly add concentrated HCl until the solution is strongly acidic. T[6][7]his will precipitate the phenytoin.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold water, and recrystallize from 95% ethanol to yield pure 5,5-diphenylhydantoin.

[4]***

II. Modern Synthetic Enhancements: Microwave-Assisted Synthesis

To address the demand for faster and more efficient chemical transformations in drug discovery, microwave-assisted organic synthesis has emerged as a powerful tool. This technology can dramatically reduce reaction times, often from hours to minutes, and in some cases, improve product yields.

[8]Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to an acceleration of reaction rates. F[8]or the synthesis of hydantoins, this can lead to cleaner reactions with fewer byproducts.

[9]Protocol 3: Microwave-Assisted Biltz Synthesis of Phenytoin

Materials:

  • Benzil (1.0 eq)

  • Urea (1.5 eq)

  • 30% Sodium hydroxide solution

Equipment:

  • Microwave synthesis reactor with a reaction vessel

  • Magnetic stirrer

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine benzil, urea, and the 30% sodium hydroxide solution. 2[6]. Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a specific power (e.g., 160W) for a short duration (e.g., 30 minutes). R[10]eaction conditions should be optimized for the specific instrument being used.

  • Work-up and Isolation: After cooling, add water to the reaction mixture and filter. Acidify the filtrate with concentrated HCl to precipitate the phenytoin, which is then collected by filtration and recrystallized.

[6]Table 2: Comparison of Conventional vs. Microwave-Assisted Biltz Synthesis

MethodReaction TimeYield (%)Key Advantages
Conventional Heating2-8 hours~60-79%Standard laboratory setup
Microwave Irradiation30 minutes~79%Drastically reduced reaction time, energy efficiency

III. Application in the Synthesis of Nilutamide Intermediate

The principles described can be applied to the synthesis of intermediates for other important drugs, such as Nilutamide, a non-steroidal anti-androgen. A key intermediate for Nilutamide is 5,5-dimethylhydantoin.

Protocol 4: Synthesis of 5,5-Dimethylhydantoin via Bucherer-Bergs

Materials:

  • Acetone (1.0 eq)

  • Potassium cyanide (1.2 eq)

  • Ammonium carbonate (3.0 eq)

  • Ethanol

  • Water

Procedure:

  • Combine acetone, potassium cyanide, and ammonium carbonate in a pressure flask.

  • Add a 1:1 mixture of ethanol and water.

  • Seal the flask and heat at 60-65 °C for 10-15 hours with stirring.

  • Cool the reaction mixture, and upon standing, the 5,5-dimethylhydantoin will crystallize.

  • Collect the crystals by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from ethanol or water.

This 5,5-dimethylhydantoin intermediate can then be N-arylated with a suitable fluoro- or nitro-substituted benzonitrile derivative to construct the final Nilutamide molecule.

The Bucherer-Bergs and Biltz syntheses remain highly relevant and robust methods for the preparation of imidazolidine-2,4-dione containing pharmaceutical intermediates. Their operational simplicity and the use of readily available starting materials make them attractive for both academic research and industrial-scale production. The integration of modern technologies like microwave synthesis offers significant improvements in terms of reaction speed and efficiency. As the demand for novel therapeutics continues to grow, these foundational synthetic strategies will undoubtedly continue to play a crucial role in the discovery and development of new medicines.

References

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • ResearchGate. Synthesis of phenytoin derivatives by the two-step procedure. [Link]

  • Asian Journal of Research in Chemistry. Microwave Assisted Synthesis and Characterization of Phenytoin. [Link]

  • YouTube. Synthesis of Phenytoin from Benzil. [Link]

  • International Journal of ChemTech Research. Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationships of the First Ferrocenyl-Aryl-Hydantoin Derivatives of the Nonsteroidal Antiandrogen Nilutamide. [Link]

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • UCLouvain DIAL. A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. [Link]

  • Chemistry Stack Exchange. Is deprotonation limiting the product formation in this thiohydantoin synthesis?. [Link]

  • Journal of Drug Delivery and Therapeutics. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

Sources

Troubleshooting & Optimization

Improving yield of imidazolidine-2,4-dione cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Hydantoin Ring Formation Audience: Medicinal Chemists, Process Engineers

Core Protocol: The Bucherer-Bergs Reaction

For the synthesis of 5,5-disubstituted imidazolidine-2,4-diones (hydantoins) from ketones, the Bucherer-Bergs reaction is the industry standard.[1][2][3] However, it is thermodynamically controlled and sensitive to steric hindrance.

The Mechanism & Critical Control Points

Understanding the mechanism is the only way to troubleshoot low yields. The reaction is a multi-component equilibrium until the final rearrangement.

BuchererBergs cluster_inputs Ketone Ketone (R1-CO-R2) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin Nucleophilic Addn. Reagents KCN + (NH4)2CO3 Reagents->Cyanohydrin Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 (Reversible) Carbamate Cyano-carbamic Acid Aminonitrile->Carbamate + CO2 Iminolactone 5-imino-oxazolidin-2-one (Unstable) Carbamate->Iminolactone Cyclization Hydantoin Hydantoin Product Iminolactone->Hydantoin Rearrangement (Irreversible Sink)

Figure 1: The Bucherer-Bergs pathway.[1][2][3][4][5][6][7] Note that the formation of the aminonitrile is reversible. Loss of CO₂ or NH₃ drives the equilibrium backward.

Standard vs. High-Performance Protocols
ParameterStandard Protocol (Unencumbered Ketones)High-Performance Protocol (Sterically Hindered)
Solvent 50% Ethanol / 50% WaterPropylene Glycol or DMSO/Water (1:1)
Temp 60–70°C (Reflux)100–150°C
Vessel Round bottom flask (Open/Reflux)Sealed Tube / Autoclave
Stoichiometry Ketone (1) : KCN (2) : Carb (4)Ketone (1) : KCN (3) : Carb (8)
Time 4–12 Hours24–48 Hours (or 30 min Microwave)
Yield Exp. 70–90%80–95%

Why the difference? Sterically hindered ketones (e.g., benzophenone, adamantane-2-one) inhibit the formation of the cyanohydrin. In an open system, the ammonium carbonate decomposes to NH₃ and CO₂ gas, which escape. By using a sealed vessel , you increase the partial pressure of these gases, forcing the equilibrium toward the cyano-carbamic acid intermediate [1].

Troubleshooting Guide

Scenario A: Reaction Stalls / Low Conversion

Symptoms: TLC shows starting ketone remaining; low yield of precipitate.

  • Root Cause 1: Loss of Volatiles.

    • Fix: If you smell strong ammonia, your reagent is escaping. Switch to a sealed pressure tube (Ace pressure tube or steel bomb).

  • Root Cause 2: "The Carbonate Trap".

    • Fix: Commercial ammonium carbonate often degrades to ammonium bicarbonate (lower ammonia content). Use fresh reagents or increase equivalents to 6–8 eq .

  • Root Cause 3: Solubility.

    • Fix: If the ketone is insoluble in 50% EtOH, it cannot react with the aqueous cyanide. Switch to DMSO/Water or Ethylene Glycol . The higher boiling point of glycol also allows higher reaction temperatures [2].

Scenario B: Product "Oils Out" or is Impure

Symptoms: Upon acidification, a sticky gum forms instead of a white powder.

  • The "Slow Acidification" Technique:

    • Dilute the reaction mixture with water (2x volume).

    • Cool to 0°C.

    • Add concentrated HCl dropwise with vigorous stirring.

    • Crucial: Stop at pH 6. Stir for 20 mins. The gum often solidifies as crystal seeds form. Then continue to pH 2.

  • Recrystallization:

    • Hydantoins are notoriously difficult to purify by column chromatography due to streaking.

    • Best Solvent: Ethanol/Water mixtures.[3] Dissolve in hot ethanol, then add hot water until turbid. Cool slowly.

The "Read" Reaction (Amino Acid Derived)

If your starting material is an amino acid (not a ketone), you are performing the Read Reaction (or Ureido cyclization).

Protocol Adjustment: This reaction requires the formation of a ureido acid using potassium cyanate (KOCN), followed by acid-catalyzed cyclization.

  • Step 1 (Urea formation): Amino Acid + KOCN in water (pH > 8).

  • Step 2 (Cyclization): Treat with 6M HCl at reflux.

  • Warning: If the cyclization yield is low, it is often because the intermediate hydantoic acid is stable. Ensure the acid concentration is high (6M HCl) and heat is sufficient (90°C+) to drive dehydration [3].

Advanced Optimization: Microwave & Flow

For high-throughput medicinal chemistry, traditional reflux is too slow.

Microwave Protocol (Small Scale)
  • Reagents: Ketone (1 mmol), KCN (2 mmol), (NH4)2CO3 (4 mmol).

  • Solvent: Ethanol/Water (1:1) or neat Propylene Glycol.

  • Settings: 120°C, High Absorption, 15–20 minutes.

  • Result: Yields often improve by 20–30% over thermal methods due to the superheating effect and rapid pressure increase [4].

Decision Matrix: Which Method?

Optimization Start Starting Material? Ketone Ketone Start->Ketone AminoAcid Amino Acid Start->AminoAcid Steric Sterically Hindered? Ketone->Steric Read Read Reaction (KOCN then HCl) AminoAcid->Read Standard Standard Bucherer-Bergs (60°C, EtOH/H2O) Steric->Standard No (e.g. Acetone) Pressure High Pressure / Sealed Tube (110°C, Glycol or DMSO) Steric->Pressure Yes (e.g. Benzophenone)

Figure 2: Workflow selection based on substrate sterics and type.

Frequently Asked Questions (FAQ)

Q: Can I use NaCN instead of KCN? A: Yes, they are interchangeable in this reaction. However, KCN is slightly more soluble in ethanolic mixtures.

Q: My product is water-soluble and won't precipitate with HCl. How do I isolate it? A: This is common with polar hydantoins.

  • Evaporate the reaction mixture to dryness.

  • Extract the solid residue with boiling ethyl acetate or ethanol (inorganic salts will remain undissolved).

  • Filter and evaporate the organic solvent.

Q: Why is the color of my reaction turning dark brown/black? A: This indicates polymerization of HCN or oxidation of the ketone.

  • Solution: Degas your solvents with nitrogen before starting. Ensure the temperature does not exceed 100°C unless using the glycol method.

Q: Is the reaction sensitive to water? A: No. Water is required for the solubility of the carbonate and cyanide. Anhydrous conditions will fail unless you are using specific organic bases (like DBU) and CO2 gas, which is a non-standard setup.

References

  • Ware, E. (1950).[4] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[4] Link

  • Sarges, R., et al. (1988). Spirohydantoin aldose reductase inhibitors derived from 8-azafluorene. Journal of Medicinal Chemistry, 31(1), 230–243. Link

  • Meisel, M., & Kühnle, C. (2011). Microwave-Assisted Synthesis of Hydantoins. Molecules, 16(2), 1695–1706. Link

  • Konnert, L., et al. (2016). Continuous flow synthesis of hydantoins. Chemical Engineering Science, 149, 195-200. Link

Sources

Troubleshooting Bucherer-Bergs reaction low yields

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Bucherer-Bergs reaction. As a Senior Application Scientist, this guide has been developed to provide in-depth technical assistance and troubleshooting strategies to help you navigate the complexities of this versatile multicomponent reaction for the synthesis of hydantoins. This resource is designed to address common challenges and provide actionable solutions to optimize your reaction outcomes.

Understanding the Bucherer-Bergs Reaction: A Brief Overview

The Bucherer-Bergs reaction is a cornerstone in heterocyclic chemistry, enabling the synthesis of 5,5-disubstituted hydantoins from carbonyl compounds (ketones or aldehydes), an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium carbonate.[1][2][3] The reaction can also proceed from the corresponding cyanohydrin.[2][4] Hydantoins are crucial intermediates in medicinal chemistry, with applications in the development of anticonvulsant, antiarrhythmic, and anticancer agents.[3][5]

The reaction proceeds through a multi-step mechanism:

  • Cyanohydrin Formation: The cyanide ion adds to the carbonyl compound to form a cyanohydrin.[1][3]

  • Aminonitrile Formation: The cyanohydrin reacts with ammonia (from ammonium carbonate) to yield an α-aminonitrile.[1][3]

  • Carbamic Acid Formation: The aminonitrile's amino group attacks carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[1][6]

  • Intramolecular Cyclization: The carbamic acid undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.[1][6]

  • Rearrangement: This intermediate then rearranges, via an isocyanate intermediate, to the final stable hydantoin product.[1][2][6]

Troubleshooting Guide: Addressing Low Yields and Other Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q1.1: My reaction has resulted in a very low yield or no desired product. What are the primary factors I should investigate?

Low yields in the Bucherer-Bergs reaction can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

A1.1: Key Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Ammonium Carbonate: This reagent can decompose over time, releasing ammonia and carbon dioxide. Ensure you are using fresh, high-quality ammonium carbonate.[7]

    • Cyanide Source: Use a reliable source of potassium cyanide (KCN) or sodium cyanide (NaCN). Ensure it has been stored properly to prevent degradation.

    • Stoichiometry: A common molar ratio for ketone:KCN:(NH₄)₂CO₃ is 1:2:2 to ensure a balance of reactivity.[1] Using an excess of cyanide can lead to the formation of side products.[1]

  • Reaction Conditions:

    • pH Control: The pH of the reaction mixture is critical. Ammonium carbonate acts as a buffer to maintain a pH of approximately 8-9.[1] If the pH is too alkaline, cyanide can degrade. If it's too acidic, the initial cyanohydrin formation will be hindered.[1]

    • Temperature: The reaction is typically refluxed in water or ethanol at temperatures between 80-100°C to ensure efficient progress.[1] For less reactive substrates, such as some diaryl ketones, higher temperatures (e.g., 110-150°C in a sealed vessel or using a high-boiling solvent like propylene glycol) may be necessary to achieve good yields.[5][8]

    • Solvent: While aqueous or alcoholic solutions are common, 50% ethanol has been found to be an effective solvent for many aldehydes and ketones.[2] For substrates with low solubility in these solvents, consider using alternatives like propylene glycol or acetamide.[8][9]

  • Starting Material Reactivity:

    • Sterically hindered ketones may react more slowly or require more forcing conditions. Prolonging the reaction time can sometimes improve the yield in these cases.[8]

Q1.2: I am working with a poorly soluble ketone. How can I improve the reaction efficiency?

Poor solubility of the starting carbonyl compound is a common hurdle that can lead to low yields and slow reaction rates.

A1.2: Strategies for Poorly Soluble Substrates:

  • Solvent Selection: As mentioned, for highly nonpolar starting materials, traditional aqueous ethanol systems may be inefficient.[10] Consider using co-solvents or alternative high-boiling point solvents like propylene glycol or acetamide to improve solubility.[8][9]

  • Continuous Flow Synthesis: A continuous flow setup can be highly effective for biphasic reactions. By using a two-feed approach (one for the organic substrate and one for the aqueous reagents), a larger interfacial area is created, which can significantly improve reaction efficiency even for poorly soluble substrates.[10][11]

  • Ultrasonication: The use of ultrasonic irradiation has been shown to accelerate the Bucherer-Bergs reaction, potentially leading to higher yields in shorter reaction times and at lower temperatures.[2][9]

Issue 2: Product Isolation and Purification Difficulties

Q2.1: My hydantoin product is not precipitating upon acidification. What should I do?

The standard workup for the Bucherer-Bergs reaction involves acidifying the reaction mixture with an acid like HCl to precipitate the hydantoin product.[1] If precipitation does not occur, it could be due to several reasons.

A2.1: Troubleshooting Precipitation Issues:

  • Insufficient Product Formation: The most obvious reason is a low yield. Re-evaluate your reaction conditions based on the points in Issue 1.

  • Product Solubility: The hydantoin product may be soluble in the workup solvent. Try concentrating the solution to induce precipitation. If the product is highly soluble in water, extraction with an organic solvent may be necessary before concentration.

  • Incorrect pH: Ensure that the solution is sufficiently acidic to protonate the hydantoin and reduce its solubility. Check the pH with litmus paper or a pH meter.

Q2.2: How can I effectively purify my crude hydantoin product?

Most hydantoins are crystalline solids, which simplifies their purification.[8]

A2.2: Purification Techniques:

  • Recrystallization: This is the most common and effective method for purifying solid hydantoins.[7] A mixture of ethanol and water is often a good solvent system to start with.[1][7]

  • Column Chromatography: For more complex mixtures or non-crystalline products, silica gel column chromatography may be necessary to achieve high purity.[7]

Issue 3: Slow Reaction and Inefficiency

Q3.1: My reaction is proceeding very slowly. Are there ways to accelerate it?

Long reaction times can be a drawback of the classical Bucherer-Bergs reaction, especially with less reactive substrates.[2]

A3.1: Methods to Enhance Reaction Rate:

  • Higher Temperature and Pressure: As demonstrated with the synthesis of phenytoin from benzophenone, increasing the temperature in a sealed vessel to retain volatile components can dramatically improve both the rate and the yield.[8] The Hoyer modification, which involves heating the reaction mixture under an atmosphere of CO₂ at elevated pressure, can also lead to better yields.[9]

  • Ultrasonication: As mentioned previously, ultrasonic irradiation can significantly shorten reaction times.[2]

  • Continuous Flow Reactors: These systems offer excellent heat and mass transfer, allowing for reactions to be run at higher temperatures and pressures safely, which can drastically reduce reaction times.[10]

Frequently Asked Questions (FAQs)

Q: What is the optimal molar ratio of reagents for the Bucherer-Bergs reaction?

A: A commonly used and effective molar ratio is 1:2:2 for the carbonyl compound:cyanide salt:ammonium carbonate.[1] However, this may need to be optimized for specific substrates.

Q: What is the ideal pH for the reaction, and how is it maintained?

A: The ideal pH is around 8-9.[1] This is typically maintained by the buffering action of the ammonium carbonate in the reaction mixture.

Q: Can aldehydes be used in the Bucherer-Bergs reaction?

A: Yes, both aldehydes and ketones can be used as starting materials. Aldehydes generally react well.[2][8]

Q: Are there any safety precautions I should be aware of?

A: Extreme caution must be exercised when working with cyanide salts as they are highly toxic. [1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas, so the workup must also be done in a fume hood. Ensure you are familiar with your institution's safety protocols for handling and quenching cyanides.

Experimental Protocols and Data

Table 1: Key Reaction Parameters and Their Impact on Yield
ParameterRecommended Range/ConditionImpact on Low YieldTroubleshooting Action
Reagent Ratio (Ketone:KCN:(NH₄)₂CO₃) 1:2:2Incorrect stoichiometry can lead to side reactions or incomplete conversion.Verify calculations and use fresh reagents.
pH 8-9pH outside this range can hinder key reaction steps.Ensure fresh ammonium carbonate is used as a buffer.
Temperature 80-100°C (reflux)Insufficient temperature can lead to slow or incomplete reaction.Increase temperature or use a higher boiling point solvent for less reactive substrates.
Solvent Aqueous Ethanol (50%)Poor substrate solubility can limit reaction rate and yield.Use alternative solvents like propylene glycol or consider a continuous flow setup.
Reaction Time Varies (hours to days)Insufficient time can result in incomplete conversion.Monitor the reaction by TLC or other methods and extend the time if necessary.
General Experimental Protocol for Bucherer-Bergs Synthesis

This is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask.

  • Reaction: Heat the mixture to reflux (80-100°C) with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. In a well-ventilated fume hood, carefully acidify the mixture with hydrochloric acid (HCl) to a pH of approximately 1-2.

  • Isolation: Collect the precipitated hydantoin product by vacuum filtration. Wash the solid with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure hydantoin.

Visualizing the Process

Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + CN⁻ KCN KCN AmmoniumCarbonate (NH₄)₂CO₃ Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃ CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ IminoOxazolidinone 5-Imino-Oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Isocyanate Isocyanate Intermediate IminoOxazolidinone->Isocyanate Rearrangement Hydantoin Hydantoin Isocyanate->Hydantoin Rearrangement

Caption: The multi-step mechanism of the Bucherer-Bergs reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions (pH, Temp, Solvent) CheckReagents->CheckConditions CheckSubstrate Assess Substrate Reactivity and Solubility CheckConditions->CheckSubstrate Optimize Optimize Reaction Parameters CheckSubstrate->Optimize IncreaseTemp Increase Temperature/ Use Sealed Vessel Optimize->IncreaseTemp Less Reactive Substrate ChangeSolvent Change Solvent/ Use Co-solvent Optimize->ChangeSolvent Poor Solubility ExtendRxnTime Extend Reaction Time Optimize->ExtendRxnTime Slow Conversion AlternativeMethods Consider Alternative Methods (Ultrasonication, Flow Chemistry) Optimize->AlternativeMethods Persistent Issues Success Improved Yield IncreaseTemp->Success ChangeSolvent->Success ExtendRxnTime->Success AlternativeMethods->Success

Caption: A systematic workflow for troubleshooting low yields.

References

  • Bucherer–Bergs reaction - Wikipedia. (2023, December 28). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Bucherer-Bergs Reaction Mechanism | Organic Chemistry. (2021, November 17). YouTube. Retrieved February 14, 2026, from [Link]

  • Bucherer-Bergs Reaction. (n.d.). Retrieved February 14, 2026, from [Link]

  • Šmíd, V., Červený, L., & Růžička, V. (2009). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 14(11), 4785-4806. [Link]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. (2015, September 17). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021, July 28). Encyclopedia MDPI. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Synthesis & Stability of the Hydantoin Core

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of hydantoin chemistry. The hydantoin scaffold is a cornerstone in medicinal chemistry, but its synthesis can be fraught with challenges, most notably the unforeseen hydrolysis of the core ring structure. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative protocols to ensure the integrity of your hydantoin-based molecules throughout your synthetic campaigns.

Our approach is grounded in mechanistic understanding, providing not just solutions but the scientific rationale behind them. We aim to empower you with the knowledge to anticipate and overcome challenges, leading to more robust and reproducible synthetic outcomes.

Troubleshooting Guide: Preventing Hydantoin Ring Hydrolysis

This section addresses specific problems you may encounter during the synthesis and handling of hydantoin derivatives.

Q1: My reaction mixture shows the presence of a linear ureido acid by-product. What is happening and how can I prevent it?

A1: The presence of a linear ureido acid by-product is a classic indicator of hydantoin ring hydrolysis. This occurs via the cleavage of one of the amide bonds within the five-membered ring.

The Mechanism of Hydrolysis:

Hydantoin hydrolysis is most commonly initiated by nucleophilic attack, particularly by hydroxide ions in alkaline conditions, at one of the carbonyl carbons (typically C4). This leads to a tetrahedral intermediate that subsequently undergoes ring-opening to form a hydantoic acid (or N-carbamoylamino acid) derivative. Under harsher conditions, this intermediate can be further hydrolyzed to the corresponding amino acid.[1][2][3][4]

To address this, consider the following preventative strategies:

  • pH Control: The hydantoin ring is susceptible to hydrolysis in both strongly acidic and, more significantly, strongly alkaline environments.[2][3][4] Whenever possible, maintain your reaction and work-up conditions at a neutral or mildly acidic pH. If your synthesis requires basic conditions, opt for non-nucleophilic organic bases (e.g., DBU, DIPEA) over inorganic bases like NaOH or KOH, and employ the mildest conditions necessary.

  • Temperature Management: Elevated temperatures can accelerate the rate of hydrolysis.[3][4] If you observe by-product formation, try running your reaction at a lower temperature for a longer duration.

  • Solvent Choice: While hydrolysis is most prevalent in aqueous systems, the presence of residual water in organic solvents can also be problematic, especially with prolonged reaction times or at elevated temperatures. Ensure your solvents are anhydrous, particularly when working with moisture-sensitive reagents.

Q2: I need to perform a saponification of an ester on a side chain of my hydantoin derivative. How can I achieve this without cleaving the hydantoin ring?

A2: This is a common challenge that requires careful selection of reaction conditions to achieve chemoselectivity. Direct saponification with strong aqueous bases like NaOH or LiOH is highly likely to induce concomitant hydrolysis of the hydantoin ring.[2]

Here are some recommended strategies:

  • Enzymatic Hydrolysis: Lipases or esterases can offer exquisite chemoselectivity for ester hydrolysis under mild, near-neutral pH conditions, leaving the hydantoin ring intact. This method is increasingly utilized for its green credentials and high functional group tolerance.

  • Mild, Non-Aqueous Basic Conditions: Consider using milder bases in anhydrous organic solvents. For instance, potassium trimethylsilanolate (KOSiMe3) in THF can effectively cleave methyl or ethyl esters with a reduced risk of hydantoin ring opening.

  • Protecting Group Strategy: If the above methods are not feasible, consider a protecting group strategy for the hydantoin nitrogens. This can significantly stabilize the ring towards hydrolysis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and reactivity of the hydantoin ring.

What is hydantoin hydrolysis?

Hydantoin hydrolysis is the chemical breakdown of the five-membered hydantoin ring, typically initiated by the addition of a water molecule across one of the amide bonds. This process is catalyzed by acids or bases and results in a ring-opened product, a hydantoic acid derivative.[1][2][3][4]

Under what conditions is the hydantoin ring most susceptible to hydrolysis?

The hydantoin ring is most vulnerable to hydrolysis under strongly alkaline conditions.[2][3][4] The presence of hydroxide ions facilitates the nucleophilic attack on the carbonyl carbons of the ring. Elevated temperatures also significantly increase the rate of hydrolysis.[3][4] While less common, strongly acidic conditions can also promote hydrolysis.

How can I monitor for hydantoin hydrolysis during my reaction?

The most effective way to monitor for hydrolysis is through chromatographic techniques. Thin-layer chromatography (TLC) can often show the appearance of a new, more polar spot corresponding to the ring-opened hydantoic acid. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3][4] Developing an HPLC method that can resolve your starting hydantoin, the hydantoic acid intermediate, and any subsequent degradation products is crucial for accurate reaction monitoring.

Preventative Strategies and Protocols

Proactive measures are key to preventing hydantoin ring hydrolysis. The following sections detail the use of protecting groups and provide a general protocol for their application.

Strategic Use of N-Protecting Groups

Protecting one or both of the hydantoin nitrogen atoms can significantly enhance the stability of the ring by reducing its susceptibility to nucleophilic attack. The choice of protecting group depends on the specific reaction conditions you plan to employ in subsequent steps.[5]

Protecting GroupIntroduction ConditionsRemoval ConditionsStability Profile
Boc (tert-Butoxycarbonyl)Boc₂O, base (e.g., DMAP, TEA)Acidic (e.g., TFA, HCl in dioxane)Stable to basic and hydrogenolytic conditions.
Cbz (Carboxybenzyl)CbzCl, baseCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and mildly basic conditions.
Tosyl (p-Toluenesulfonyl)TsCl, baseStrong reducing agents or harsh acidic conditionsVery stable to a wide range of conditions.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEMCl, baseFluoride sources (e.g., TBAF) or Lewis acidsStable to a variety of conditions.

This table provides a general overview. Optimal conditions should be determined experimentally.[5]

Visualizing the Hydrolysis Pathway

hydrolysis_pathway Hydantoin Hydantoin Derivative Intermediate Tetrahedral Intermediate Hydantoin->Intermediate + OH⁻ (fast) Intermediate->Hydantoin - OH⁻ (fast) Product Hydantoic Acid (Ring-Opened Product) Intermediate->Product Ring Opening (slow)

Caption: Base-catalyzed hydrolysis of the hydantoin ring.

Workflow for Protecting Group Selection

protection_workflow start Need to modify hydantoin side chain? cond Are subsequent reaction conditions basic or nucleophilic? start->cond protect Select & Apply N-Protecting Group cond->protect Yes no_protect Proceed with caution. Monitor for hydrolysis. cond->no_protect No reaction Perform Side Chain Modification protect->reaction deprotect Deprotect Hydantoin reaction->deprotect end Final Product deprotect->end no_protect->reaction

Caption: Decision workflow for using N-protecting groups.

Experimental Protocol: General Procedure for N-Boc Protection of a Hydantoin

This protocol provides a general guideline for the N-protection of a hydantoin derivative using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve the hydantoin starting material (1.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Addition of Base: Add a suitable base, such as 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq.) and triethylamine (TEA) (1.5-2.0 eq.).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid solution), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Note: The regioselectivity of N-protection (N1 vs. N3) can be influenced by the substitution pattern of the hydantoin and the reaction conditions. Characterization of the product by NMR is essential to confirm the site of protection.[5][6][7]

References

  • A Comparative Guide to N-Protecting Groups for Hydantoins: N-Tosyl vs. Alternatives. Benchchem.
  • Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate.
  • Hydantoin synthesis. Organic Chemistry Portal.
  • Hydrolysis of hydantoin to hydantoin acid. ResearchGate.
  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate.
  • Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Request PDF on ResearchGate.
  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega.
  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC - NIH.

Sources

Technical Support Center: Aniline Impurity Removal from Hydantoins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted aniline impurities from hydantoin products. Audience: Process Chemists, Medicinal Chemists, and Purification Engineers.[1] Objective: Achieve ICH M7 compliance (genotoxic impurity control) while maximizing hydantoin yield.

Introduction: The "Silent" Impurity

Aniline is not just a reactant; it is a Class 2 mutagenic impurity under ICH M7 guidelines [1]. While your NMR might look clean, trace aniline often persists due to


-

stacking interactions with the hydantoin ring or similar solubility profiles in organic media.

This guide moves beyond standard "wash and pray" techniques. We utilize the distinct


 differential between aniline (

) and the hydantoin core (

) to engineer robust separation protocols.[1]

Module 1: Liquid-Liquid Extraction (The Workhorse)

The Logic: The most efficient separation exploits basicity.[1] Aniline is a weak base; hydantoins (specifically 5,5-disubstituted) are weak acids (imide proton at N-3).[1] By lowering the pH of the aqueous phase below 2, we force aniline into its water-soluble anilinium salt form, while the neutral hydantoin remains in the organic layer.[1]

Standard Operating Procedure (SOP-01): Acidic Wash
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or DCM).

    • Pro-Tip: Avoid ethers if possible; anilinium salts can have surprising solubility in wet ether.

  • The Acid Cut: Wash the organic layer with 1N HCl (3x volumes).

    • Target: Aqueous pH < 2.

  • The "Copper Check" (Validation Step):

    • Why: It is difficult to "see" if aniline is gone.

    • Method: Take a small aliquot of the organic layer and shake it with 10% aqueous Copper(II) Sulfate .[1]

    • Result: If the aqueous layer turns purple/deep blue , aniline is still present (complexation).[1] If it remains light blue, the bulk aniline is removed [2].

  • Brine Wash: Wash with saturated NaCl to remove residual acid and break emulsions.

  • Dry & Concentrate: Dry over

    
     and evaporate.
    
Visual Workflow: Acid-Base Partitioning

ExtractionWorkflow Start Crude Reaction Mixture (Hydantoin + Aniline) Solvent Dissolve in EtOAc/DCM Start->Solvent AcidWash Add 1N HCl (Target pH < 2) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Hydantoin) PhaseSep->OrgLayer Keep AqLayer Aqueous Layer (Anilinium Chloride) PhaseSep->AqLayer Discard CopperTest Validation: CuSO4 Test OrgLayer->CopperTest Final Pure Hydantoin CopperTest->Final Light Blue (Clean) Repeat Repeat Acid Wash CopperTest->Repeat Purple (Dirty) Repeat->AcidWash

Figure 1: Decision logic for acid-base extraction of aniline.

Module 2: Purification by Crystallization

The Logic: When extraction yields


95% purity, crystallization removes the "sticky" trace aniline.[1] Hydantoins generally have high melting points and poor solubility in cold alcohols, whereas aniline is highly soluble in alcohols even at low temperatures.[1]
Troubleshooting Table: Crystallization Failures
SymptomProbable CauseCorrective Action
Oiling Out Product precipitates as a liquid before crystallizing.[1][2]The temperature dropped too fast. Re-heat to dissolve, then add a seed crystal at the cloud point.
Colored Crystals Oxidized aniline trapped in the lattice.Recrystallize from EtOH/Water (9:1) . The water acts as an anti-solvent for the hydantoin but keeps the polar aniline impurities in the mother liquor.
Low Yield Aniline co-solvency effect.Use Isopropanol (IPA) instead of EtOH. Hydantoins are generally less soluble in IPA, improving recovery.[1]

Module 3: Advanced Scavenging (Trace Removal)

The Logic: For pharmaceutical applications (ppm levels), extraction is insufficient.[1] Solid-supported scavengers are chemically programmed to react only with the impurity.

Protocol: Electrophilic Scavenging

Use a Polystyrene-Isocyanate (PS-NCO) resin.

  • Mechanism: The isocyanate on the bead reacts with the amine of the aniline to form a urea linkage.[1] The impurity becomes covalently bound to the plastic bead.

  • Stoichiometry: Add 2-3 equivalents of resin relative to the estimated aniline impurity.

  • Procedure:

    • Dissolve crude product in dry DCM or THF.

    • Add PS-NCO resin.

    • Stir gently (do not use a magnetic stir bar which grinds the beads) for 4-12 hours.

    • Filter.[2][3] The aniline stays on the filter paper; the product passes through.

Frequently Asked Questions (FAQs)

Q1: My hydantoin has a basic side chain (e.g., pyridine or amine). If I use HCl, I lose my product. What now?

A: You cannot use the standard acid wash (Module 1) because your product will protonate and move to the aqueous layer with the aniline.

  • Solution: Use Reverse Phase Chromatography (C18) with a basic mobile phase.

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).

    • Why: At pH 10, aniline is neutral, but your basic hydantoin might be distinct enough in polarity to separate.[1] Alternatively, use a PS-Isocyanate scavenger (Module 3) which is specific to primary/secondary amines and won't affect tertiary amines (like pyridine).[1]

Q2: I see a "ghost peak" in HPLC that overlaps with my product. Is it aniline?

A: Check your UV absorption. Aniline has a distinct absorption max at


230 nm and 

280 nm.
  • Diagnostic: Run the sample with an acidic mobile phase (0.1% TFA). Aniline will protonate and elute much earlier (at the void volume) compared to the neutral hydantoin. If the peak shifts significantly with pH, it is likely the amine impurity.[1]

Q3: Why is aniline removal critical for regulatory compliance?

A: Aniline is a known genotoxin. Under ICH M7, it is a Class 2 impurity.[1]

  • The Limit: The Permitted Daily Exposure (PDE) is often capped strictly (e.g., 720

    
    /day or lower depending on the specific aniline derivative) [3].[1] Failure to remove it to acceptable levels can result in a clinical hold.
    

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4][5]

  • University of Rochester . Workup for Removing Amines: Copper Sulfate Method. Department of Chemistry.

  • European Medicines Agency (EMA) . Limit for Genotoxic Impurities. Guidelines on the Limits of Genotoxic Impurities.

  • Biotage . Strategies for Removing Aniline from Reaction Mixtures. Technical Notes.

Sources

Controlling side reactions in amino-phenyl hydantoin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amino-phenyl hydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic scaffold. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to help you control side reactions, optimize yields, and ensure the stereochemical integrity of your products.

Section 1: Troubleshooting the Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a powerful multicomponent method for creating 5-substituted hydantoins from a carbonyl compound, a cyanide salt, and ammonium carbonate.[1][2][3] While versatile, it is sensitive to reaction parameters, and deviations can lead to significant side reactions and low yields.

FAQ 1: My Bucherer-Bergs reaction has a very low yield or failed completely. What are the most likely causes?

Low or no yield is the most common issue and can almost always be traced back to one of three critical parameters: reagent stoichiometry, pH, or temperature.[1][4]

  • Causality—Reagent Stoichiometry : The reaction proceeds through several equilibrium steps, including the formation of a cyanohydrin and an aminonitrile.[3][4] An incorrect molar ratio disrupts these equilibria. Excess cyanide can lead to side products, while insufficient cyanide or ammonium carbonate will leave the starting material unreacted.

  • Causality—pH Control : The pH of the reaction medium is critical. Ammonium carbonate acts as a buffer to maintain a mildly alkaline environment (pH 8-9).[1][4] If the pH is too high, the cyanide salt (e.g., KCN) can degrade. If the pH is too acidic, the initial, crucial formation of the cyanohydrin intermediate from the carbonyl compound is inhibited.[1]

  • Causality—Temperature : This is a thermally driven reaction. Insufficient heat results in a slow or stalled reaction rate, preventing the necessary cyclization steps from occurring efficiently.[1]

Troubleshooting Workflow: Diagnosing Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues in your Bucherer-Bergs synthesis.

BuchererBergs_Troubleshooting start Low or No Yield check_stoich Verify Stoichiometry Is molar ratio of Carbonyl:KCN:(NH₄)₂CO₃ approx. 1:2:2? start->check_stoich check_ph Measure Reaction pH Is pH between 8.0 and 9.0? check_stoich:f1->check_ph Yes adjust_stoich Adjust Reagent Ratios check_stoich:f1->adjust_stoich No check_temp Monitor Reaction Temperature Is the mixture refluxing at 80-100°C? check_ph:f1->check_temp Yes adjust_ph Ensure fresh (NH₄)₂CO₃ is used as buffer. Avoid adding strong acid/base. check_ph:f1->adjust_ph No check_solubility Observe Starting Materials Are all reagents fully dissolved in the solvent (e.g., water/ethanol)? check_temp:f1->check_solubility Yes adjust_temp Increase heat to achieve gentle reflux. check_temp:f1->adjust_temp No solution Yield Optimized check_solubility:f1->solution Yes adjust_solvent Increase solvent volume or switch to a better co-solvent (e.g., ethanol/water mixture). check_solubility:f1->adjust_solvent No adjust_stoich->check_stoich adjust_ph->check_ph adjust_temp->check_temp adjust_solvent->check_solubility

Caption: Troubleshooting workflow for low yield in Bucherer-Bergs synthesis.

Data Summary: Optimal Bucherer-Bergs Parameters
ParameterRecommended ConditionRationale & Potential Side Reactions if Deviated
Stoichiometry Carbonyl:KCN:(NH₄)₂CO₃ ≈ 1:2:2[1][4]Balances equilibria. Excess cyanide may lead to over-alkylation or other byproducts. Insufficient reagents result in incomplete conversion.
pH ~8-9 (buffered by (NH₄)₂CO₃)[1][4]Optimal for cyanohydrin formation. High alkalinity degrades cyanide; acidity inhibits the reaction.
Temperature 80-100°C (reflux in water/ethanol)[1][4]Ensures efficient reaction kinetics. Lower temperatures lead to incomplete reaction.
Solvent Water or Ethanol/Water mixtures[4]Ensures dissolution of starting materials. Poor solubility leads to a heterogeneous reaction and low yield.

Section 2: Preserving Stereochemistry—A Major Challenge

For many pharmaceutical applications, maintaining the stereochemical integrity of the starting amino acid or amino amide is paramount. Racemization is a frequent and problematic side reaction that can render a product mixture difficult to separate and therapeutically ineffective.

FAQ 2: I'm synthesizing a chiral hydantoin from an enantiomerically pure amino amide, but my final product is a racemic mixture. Why did this happen and how can I prevent it?

Racemization during hydantoin synthesis from amino amides is highly dependent on the choice of cyclizing agent. The use of 1,1'-carbonyldiimidazole (CDI) is a known cause of complete racemization.[5][6]

  • Mechanistic Insight : When CDI is used, it reacts with the amino amide to form an imidazole carbamate intermediate. This intermediate is believed to facilitate proton abstraction at the chiral α-carbon, leading to the formation of an achiral enolate or a related planar intermediate, which then reprotonates non-stereoselectively, causing racemization.[5][6]

To prevent this, a different activating agent is required. Triphosgene has been demonstrated to be highly effective at forming enantiomerically pure hydantoins from optically pure α-amino amides without causing epimerization.[5][7]

Visualizing the Mechanistic Difference

Racemization_Mechanism cluster_CDI Pathway with CDI (Racemization) cluster_Triphosgene Pathway with Triphosgene (Stereoretention) start_CDI Enantiopure α-Amino Amide CDI + CDI start_CDI->CDI intermediate_CDI Imidazole Carbamate Intermediate CDI->intermediate_CDI racemization Proton Abstraction at α-Carbon intermediate_CDI->racemization achiral Achiral Enolate Intermediate racemization->achiral product_racemic Racemic Hydantoin achiral->product_racemic start_Triphosgene Enantiopure α-Amino Amide Triphosgene + Triphosgene / Pyridine start_Triphosgene->Triphosgene intermediate_Triphosgene Direct Cyclization (Mechanism avoids racemization) Triphosgene->intermediate_Triphosgene product_enantiopure Enantiopure Hydantoin intermediate_Triphosgene->product_enantiopure

Caption: Comparison of cyclization pathways leading to racemization vs. retention.

Protocol: Synthesis of Enantiomerically Pure Hydantoins using Triphosgene

This protocol is adapted from the work of Zhang, Xing, and Cuny.[5]

  • Dissolution : Dissolve the enantiomerically pure α-amino amide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition : Add pyridine (2.0-3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Triphosgene Addition : Slowly add a solution of triphosgene (0.4 eq) in the same anhydrous solvent to the cooled mixture. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup : Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography (e.g., silica gel) to yield the enantiomerically pure hydantoin.

Cyclizing AgentTypical Enantiomeric Excess (ee)YieldKey Consideration
CDI <5% (often complete racemization)[5]VariableLeads to loss of stereochemical integrity.
Triphosgene >96%[5]41-80%[5]Preserves stereochemistry but is highly toxic and requires careful handling.

Section 3: Controlling Hydrolysis and Other Side Reactions

Even with optimized primary reaction conditions, side reactions such as hydrolysis of the hydantoin ring or incomplete cyclization can reduce the purity and yield of the final product.

FAQ 3: My final product contains significant amounts of the starting amino acid or an N-carbamoyl-amino acid intermediate. What's causing this?

This indicates either incomplete cyclization or, more commonly, hydrolysis of the hydantoin ring.

  • Incomplete Cyclization (Urech/Read Synthesis) : When synthesizing hydantoins from amino acids via a ureido intermediate (the Urech or Read synthesis), the final acid-catalyzed cyclization step may be incomplete.[8][9] This can be caused by insufficient acid strength or concentration, or too short a reaction time.

    • Solution : Ensure anhydrous conditions for the cyclization step and use a strong acid like HCl.[8] Extending the reaction time or gently heating the mixture can also drive the cyclization to completion.

  • Hydantoin Ring Hydrolysis : The hydantoin ring is susceptible to hydrolysis, especially under strongly alkaline or acidic conditions, and at elevated temperatures.[10][11][12] The hydrolysis typically occurs in two steps: first to the N-carbamoyl-amino acid (also known as hydantoic acid), and then further to the corresponding amino acid.[10][11]

    • Solution : During workup and purification, avoid prolonged exposure to highly alkaline or acidic aqueous solutions. If the synthesis is performed under basic conditions (like the Bucherer-Bergs), neutralize the reaction mixture carefully and promptly before extraction. Overly high temperatures for extended periods can also promote hydrolysis and even subsequent polymerization of the resulting amino acid.[10]

Reaction Scheme: Hydrolysis Pathway

Caption: Stepwise hydrolysis of the hydantoin ring.

References
  • Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753. [Link]

  • Sim, K. Y., et al. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13941–13949. [Link]

  • Black, S. D., & Coon, M. J. (1982). Simple, rapid, and highly efficient separation of amino acid phenylthiohydantoins by reversed-phase high-performance liquid chromatography. Analytical Biochemistry, 121(2), 281-285. [Link]

  • Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. PubMed. [Link]

  • Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC - NIH. [Link]

  • ResearchGate. Hydrolysis of hydantoin to hydantoin acid. ResearchGate. [Link]

  • Name Reaction. Bucherer-Bergs Reaction. Name Reaction. [Link]

  • Wikipedia. Bucherer–Bergs reaction. Wikipedia. [Link]

  • Google Patents. (1954). Process for the hydrolysis of hydantoins.
  • Loo, J. C., et al. (1980). Rapid analysis of amino acid phenylthiohydantoins by high-performance liquid chromatography. PubMed. [Link]

  • Wikipedia. Hydantoin. Wikipedia. [Link]

  • ResearchGate. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides Without Epimerization. Request PDF. [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

  • Bellis, S. L., & Spencer, J. H. (1985). Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. PubMed. [Link]

  • RMIT University. (2015). A novel hydantoin synthesis and exploration of related reactions. RMIT Research Repository. [Link]

  • Université catholique de Louvain. (2002). Solution-Phase Parallel Synthesis of Spirohydantoins. UCLouvain. [Link]

  • Henderson, L. E., et al. (1980). Separation of amino acid phenylthiohydantoins by high-performance liquid chromatography on phenylalkyl support. PubMed. [Link]

  • Csollei, J., et al. (2016). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 21(12), 1640. [Link]

  • Csollei, J., et al. (2016). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]

  • Edman, P. (1950). Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. SciSpace. [Link]

  • Mintas, M., et al. (2003). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 8(12), 909-918. [Link]

  • Gennari, C., et al. (2013). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. European Journal of Organic Chemistry, 2013(25), 5585-5596. [Link]

  • Zhang, D., et al. (2009). Chemical racemization of 5-benzylhydantoin. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. Strecker Synthesis. Master Organic Chemistry. [Link]

  • Biron, J. P., & Pascal, R. (2022). Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate. [Link]

  • YouTube. (2021). 5,5 Diphenylhydantoin. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Hydantoin synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. Strecker amino acid synthesis. Wikipedia. [Link]

  • Hsieh, P.-C., et al. (2012). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. Molecules, 17(1), 1019-1031. [Link]

  • YouTube. (2021). 5,5 diphenyl hydantoin (Phenytoin). [Link]

  • ResearchGate. The hydrolysis of hydantoin to amino acid via N-carbamoyl... ResearchGate. [Link]

Sources

Technical Support Center: Stability of Imidazolidine-2,4-dione (Hydantoin) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Stability Profiles in Acidic vs. Basic Media Reference ID: HYD-STAB-004

Executive Summary: The "Hydantoin Paradox"

Welcome to the technical guide for imidazolidine-2,4-dione derivatives. If you are working with drugs like Phenytoin, Nitrofurantoin, or novel hydantoin scaffolds, you are likely encountering a specific chemical duality:

  • The Scaffold is Robust: The hydantoin ring is generally more stable against hydrolysis than linear amides or esters.

  • The Vulnerability is Specific: Despite this robustness, the ring is susceptible to nucleophilic attack in basic media (leading to ring opening) and stereochemical inversion (racemization) in both acidic and basic media if the C5 position is mono-substituted.

This guide provides the mechanistic understanding and experimental protocols required to stabilize your compounds and validate their purity profiles.

Module A: Instability in Basic Media (Hydrolysis)

The Issue: In alkaline environments (pH > 8.0), the primary degradation pathway is the irreversible hydrolysis of the imide bond (N3–C4), resulting in the formation of hydantoic acids (ureido acids) .

Mechanistic Insight: The N3 proton of the hydantoin ring is weakly acidic (pKa


 8.0–9.0).
  • Ionization: At pH > pKa, the N3 is deprotonated, forming an anion. While the anion is electronically shielded from nucleophilic attack due to charge repulsion, the equilibrium still allows for a fraction of neutral species or direct attack at extremely high pH.

  • Ring Opening: Hydroxide ions (

    
    ) attack the carbonyl carbon at position 4 (C4). This cleaves the N3–C4 bond, opening the ring to form the corresponding hydantoic acid.
    
Visualization: Base-Catalyzed Hydrolysis Pathway

BaseHydrolysis Figure 1: Mechanism of Base-Catalyzed Hydantoin Ring Opening Hydantoin Intact Hydantoin (Imidazolidine-2,4-dione) Intermediate Tetrahedral Intermediate Hydantoin->Intermediate + OH- (Nucleophilic Attack at C4) HydantoicAcid Hydantoic Acid (Ureido Acid) [Degradant] Intermediate->HydantoicAcid Ring Opening (N3-C4 Cleavage)

Troubleshooting Guide: Basic Media
SymptomProbable CauseCorrective Action
Loss of Assay Potency Ring opening to hydantoic acid.Buffer Check: Ensure pH is < 8.0 during processing. If high pH is required for solubility (e.g., Phenytoin sodium), use freshly prepared solutions and store at 2–8°C.
New Polar Impurity (RRT < 1.0) Formation of hydantoic acid (more polar than parent).Confirmation: Isolate impurity or synthesize hydantoic acid standard. Check LC-MS for M+18 mass shift (addition of H₂O).
Precipitation pH drop causing reversion to neutral form.Solubility vs. Stability: If using Na-salt, maintaining pH > 10 prevents precipitation but accelerates degradation. Solution: Lyophilize immediately after processing.

Module B: Instability in Acidic Media (Racemization)

The Issue: Hydantoins are generally resistant to acid hydrolysis (often requiring boiling 6N HCl to cleave). However, racemization is a critical failure mode for chiral 5-monosubstituted hydantoins.

Mechanistic Insight: If your derivative has a single substituent at C5 (chiral center), the C5 proton is acidic due to the adjacent carbonyls.

  • Enolization: In acid (or base), the C5 proton can be removed (or tautomerize), leading to a planar, achiral enol/enolate intermediate.

  • Reprotonation: When the proton returns, it can attack from either face, resulting in a racemic mixture.

Visualization: Racemization Pathway

Racemization Figure 2: Racemization Mechanism via C5 Enolization S_Isomer (S)-5-Substituted Hydantoin Intermediate Planar Achiral Intermediate (Enol/Enolate) S_Isomer->Intermediate - H+ (Deprotonation at C5) Intermediate->S_Isomer + H+ (Reprotonation) R_Isomer (R)-5-Substituted Hydantoin Intermediate->R_Isomer + H+ (Reprotonation)

Troubleshooting Guide: Acidic Media
SymptomProbable CauseCorrective Action
Peak Splitting (Chiral LC) Racemization of the C5 center.Avoid Heat: Racemization is thermally driven. Keep acidic processing steps < 40°C. Substituent Check: 5,5-disubstituted hydantoins (e.g., Phenytoin) cannot racemize (no C5-H).
No Degradation in HCl Hydantoin ring is acid-stable.Verification: This is expected. Acid hydrolysis usually requires extreme conditions (e.g., 6M HCl, 100°C, 24h) to break the ring down to amino acids.

Experimental Protocols (ICH Q1A Aligned)

To validate the stability of your specific derivative, follow this forced degradation workflow. This is designed to be self-validating —if you do not see degradation in the "Extreme" condition, your molecule is exceptionally stable.

Protocol: Stress Testing Matrix
Stress ConditionReagents/ConditionsTarget DurationEndpoint Criteria
Acid Hydrolysis 0.1 N HCl / 1.0 N HCl24–48 hours5–20% degradation
Base Hydrolysis 0.1 N NaOH / 1.0 N NaOH2–24 hours5–20% degradation
Oxidation 3%

2–24 hours5–20% degradation
Thermal 60°C / 80°C7 daysN/A
Analytical Method (HPLC) Setup
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile gradient. Note: Low pH buffer suppresses ionization of the hydantoic acid degradant, improving retention.

  • Wavelength: 210–220 nm (Hydantoins have weak UV absorbance; avoid solvents with high UV cutoffs).

FAQ: Expert Troubleshooting

Q: I need to formulate a 5,5-disubstituted hydantoin for IV injection. How do I solve the solubility vs. stability conflict? A: This is the classic "Phenytoin Paradox." The drug is a weak acid (pKa ~8.3) and requires pH 10–12 for solubility, but this pH promotes hydrolysis.

  • Strategy: Use a "Make-and-Use" approach. Formulate as a lyophilized powder (sodium salt) to be reconstituted immediately before use.

  • Cosolvents: Incorporate Propylene Glycol (40%) or Ethanol (10%) to lower the dielectric constant, which stabilizes the dissolved drug and allows for a slightly lower (safer) pH [1, 2].

Q: My chiral hydantoin shows 99% purity on C18, but biological activity is dropping. Why? A: You are likely missing racemization . Standard C18 columns cannot separate enantiomers.

  • Action: Develop a method using a Chiral Stationary Phase (CSP) such as Chiralpak AD-H or OD-H. Racemization at C5 can occur in plasma or buffer without ring opening [3].

Q: Does N-alkylation improve stability? A: Yes. Alkylation at N3 prevents the formation of the anion and sterically hinders the carbonyl, significantly reducing hydrolysis rates. However, N1-alkylation has a lesser effect on hydrolytic stability but prevents racemization if it induces steric lock [4].

References

  • Guerrieri, P., & Taylor, L. S. (2015). Salt stability-effect of particle size, relative humidity, temperature and composition on salt to free base conversion.[1] Pharmaceutical Research.[1] Link

  • Cardiff University. (2006). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. ORCA. Link

  • Reist, M., et al. (1996).[2] Kinetics and Mechanisms of Racemization: 5-Substituted Hydantoins as Models of Chiral Drugs. Helvetica Chimica Acta.[2] Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4]Link

Sources

Technical Support Center: Catalyst Selection for Efficient Hydantoin Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for hydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal catalyst for efficient hydantoin ring closure. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What are the primary catalytic strategies for hydantoin ring closure?

There are three main catalytic strategies employed for hydantoin synthesis, each with distinct advantages depending on the starting materials and desired product.

  • Acid Catalysis: Brønsted and Lewis acids are commonly used. Brønsted acids, like hydrochloric acid or p-toluenesulfonic acid (p-TSA), typically protonate a carbonyl group, activating it for nucleophilic attack during cyclization.[1][2] Lewis acids, such as titanium(IV) isopropoxide or gallium(III) triflate, coordinate to heteroatoms to facilitate key bond-forming steps, for instance, in the formation of α-amino nitrile intermediates.[3][4][5] Chiral phosphoric acids have emerged as powerful catalysts for enantioselective syntheses.[6]

  • Base Catalysis: Bases are often used to deprotonate a precursor, generating a nucleophile that initiates the ring-closing reaction. For example, in syntheses starting from α-amino amides or ureido derivatives, a base can facilitate the intramolecular cyclization.[7][8]

  • Metal-Mediated/Catalyzed Reactions: Transition metals, particularly palladium and copper, are used in modern methods. Palladium catalysts can be used for cycloaddition reactions or in sequences like the aza-Heck cyclization to form highly substituted hydantoins.[7][9] Copper catalysts are effective for α-amination of esters, a key step in certain hydantoin syntheses.[7][10]

Q2: What is the general mechanism of hydantoin ring closure and the role of the catalyst?

The precise mechanism depends on the specific synthetic route (e.g., Bucherer-Bergs, Urech, Biltz). However, a common theme is the intramolecular cyclization of a linear precursor.

For example, in the widely used Bucherer-Bergs reaction , the key intermediates are a cyanohydrin and an α-amino nitrile.[3][11] The final ring closure involves the cyclization of a carbamic acid derivative.[3] While this reaction is often performed under thermal conditions with reagents like ammonium carbonate providing a basic environment, modern variations may use Lewis acids to facilitate the initial steps.[3][4]

In the Urech synthesis , an α-amino acid reacts with a cyanate to form a ureido acid intermediate.[4] An acid catalyst then promotes the dehydration and cyclization of this intermediate to form the hydantoin ring.[2][4]

The catalyst's primary role is to lower the activation energy of the rate-limiting step, which is often the intramolecular cyclization or the formation of a key intermediate.

Catalyst Selection and Troubleshooting Guide

This section is designed as a decision-making tool to help you select the appropriate catalyst and troubleshoot common experimental issues.

Catalyst Selection Workflow

The choice of catalyst is fundamentally tied to your chosen synthetic route, which in turn depends on your available starting materials.

CatalystSelection cluster_start Starting Material cluster_routes Synthetic Route cluster_catalysts Primary Catalyst Class cluster_examples Specific Catalyst Examples Start Identify Your Starting Material Ketone Ketone / Aldehyde Start->Ketone Carbonyl AminoAcid α-Amino Acid / Ester Start->AminoAcid Amino Acid Derivative Dipeptide Dipeptide / α-Amino Amide Start->Dipeptide Amide BB Bucherer-Bergs or Biltz Reaction Ketone->BB Urech Urech Synthesis or Read Reaction AminoAcid->Urech Modern Modern Catalytic Cyclizations AminoAcid->Modern Dipeptide->Modern BBCats Often thermal/basic (e.g., (NH4)2CO3). Lewis Acids (ZnO, Ga(III) triflate) can catalyze intermediate steps. BB->BBCats UrechCats Brønsted Acids (HCl, H2SO4) Urech->UrechCats ModernCats Transition Metals (Pd, Cu) Chiral Phosphoric Acids Organocatalysts Modern->ModernCats

Figure 1: Decision workflow for selecting a catalyst based on starting material.
Troubleshooting Common Issues
Observed Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Very Slow Conversion 1. Catalyst Inactivity: The chosen catalyst may not be suitable for the substrate or may have decomposed. 2. Insufficient Activation: Reaction temperature is too low. 3. Poor Solubility: Reagents are not adequately dissolved in the chosen solvent.1. Re-evaluate Catalyst: For Bucherer-Bergs type reactions that fail, consider a two-step approach like a modified Strecker reaction followed by cyclization.[4] If using an acid catalyst like HCl or H2SO4 with poor results, try p-TSA.[1] 2. Increase Temperature: Many hydantoin syntheses require heating (e.g., 60-110 °C).[1][12] Systematically screen temperatures. 3. Change Solvent: For difficult Bucherer-Bergs reactions, switching from aqueous ethanol to solvents like formamide or DMF can be effective.[3][12]
Low Yield of Hydantoin Product 1. Side Reactions: Hydrolysis of key intermediates (e.g., cyanohydrin) or the final product. 2. Decomposition: Substrate or intermediate decomposition under harsh acidic or basic conditions. 3. Incomplete Cyclization: The linear precursor (e.g., ureido acid) is stable and reluctant to cyclize.1. Control Water Content: Use anhydrous solvents if hydrolysis is suspected. 2. Use Milder Catalysts: Switch from strong mineral acids (HCl) to milder Lewis acids (e.g., nano-ZnO, Ti(IV) isopropoxide) or solid acid catalysts.[4][13][14] 3. Employ an Activating Agent: In syntheses from amino amides, reagents like triphosgene or carbonyldiimidazole can be used to form an isocyanate intermediate that readily cyclizes.[7][15]
Formation of Impurities / Complex Mixture 1. Epimerization/Racemization: Loss of stereochemical integrity at the C5 position, especially with chiral starting materials. 2. Competing Pathways: The catalyst may promote undesired side reactions. For example, some starting materials can undergo elimination.[3]1. Milder Conditions: Avoid prolonged heating and strong bases. The use of 1,1'-carbonyldiimidazole (CDI) has been noted to cause racemization in some cases; triphosgene may be an alternative.[7] 2. Increase Catalyst Selectivity: Employ a more selective catalyst. For enantioselective reactions, chiral phosphoric acids or metal complexes with chiral ligands are designed for high selectivity.[6][9]
Low Enantioselectivity (in Asymmetric Synthesis) 1. Poor Catalyst/Ligand Choice: The chiral environment provided by the catalyst is not effective for the specific substrate. 2. Background Racemization: The desired product is racemizing under the reaction conditions. 3. Non-catalyzed Background Reaction: A competing, non-selective thermal reaction is occurring.1. Screen Chiral Catalysts/Ligands: For phosphoric acids, bulky substituents on the BINOL backbone are often crucial.[6] For metal-catalyzed reactions, screen a panel of chiral ligands (e.g., phosphoramidites).[9] 2. Lower Reaction Temperature: Reducing thermal energy can often suppress racemization pathways and improve enantioselectivity.[9] 3. Optimize Catalyst Loading: Ensure the catalyzed pathway is significantly faster than the background reaction. Check for reaction progress at lower temperatures where the background reaction is negligible.[6]
Comparison of Selected Catalytic Systems
Catalyst SystemSpecific Example(s)Typical ApplicationAdvantagesDisadvantages
Brønsted Acid HCl, H₂SO₄, p-TSAUrech Synthesis (Amino Acid + Cyanate)Inexpensive, readily available.[1][2]Harsh conditions can lead to side reactions and decomposition.[1]
Lewis Acid Ti(IV) isopropoxide, ZnO, Ga(III) triflateBucherer-Bergs modifications, Strecker reactionMilder than Brønsted acids, can improve yields and selectivity.[3][4][13]Can be sensitive to moisture, may require inert atmosphere.
Chiral Phosphoric Acid H₈-BINOL derived CPAsAsymmetric condensation of glyoxals and ureasExcellent enantioselectivity, operates at room temperature.[6]Can be expensive, may require specific solvent systems (e.g., CHCl₃).[6]
Palladium Catalyst Pd(OAc)₂, Pd(TFA)₂ with chiral ligandsAza-Heck cyclization, (3+2) cycloadditionsAccess to complex, highly substituted quaternary hydantoins.[7][9]Catalyst/ligand cost, sensitivity to air/moisture, potential for metal contamination.
Copper Catalyst CuCl, CuF₂, Copper Acetateα-amination of esters, N-arylationEnables novel bond formations under mild conditions.[7][16]Ligand required for some transformations, potential for substrate inhibition.
Tungsten Catalyst W(CO)₆Oxidative carbonylation of α-amino amidesAlternative route using CO as a carbonyl source.[17]Requires handling of toxic CO gas and specialized equipment (e.g., I₂ as oxidant).[17]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a method for rapidly screening different acid catalysts for the cyclization of a ureido acid intermediate, a common step in hydantoin synthesis.

Objective: To identify the most efficient acid catalyst for the conversion of N-carbamoyl-alpha-phenylglycine to 5-phenylhydantoin.

Materials:

  • N-carbamoyl-alpha-phenylglycine (ureido acid precursor)

  • Candidate Catalysts (e.g., HCl, H₂SO₄, p-TSA, Amberlyst-15)

  • Solvent (e.g., Dioxane)

  • Parallel synthesis reaction block with temperature control and magnetic stirring

  • HPLC vials and system for analysis

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of N-carbamoyl-alpha-phenylglycine in dioxane.

  • Catalyst Loading: To each of four separate reaction vials, add 5 mol% of a different acid catalyst (e.g., Vial 1: HCl (4M in dioxane), Vial 2: H₂SO₄, Vial 3: p-TSA, Vial 4: Amberlyst-15).

  • Reaction Initiation: Add 1.0 mL of the ureido acid stock solution to each vial. Seal the vials and place them in the pre-heated (e.g., 80 °C) reaction block.

  • Time Point Sampling: After 1, 2, 4, and 8 hours, carefully take a 20 µL aliquot from each reaction mixture.

  • Quenching and Dilution: Quench each aliquot in a pre-prepared HPLC vial containing 1.0 mL of a 50:50 acetonitrile:water mixture. This stops the reaction and dilutes the sample for analysis.

  • Analysis: Analyze the samples by HPLC to determine the percent conversion of the starting material to 5-phenylhydantoin for each catalyst at each time point.

  • Data Interpretation: Plot the percent conversion versus time for each catalyst. The catalyst that provides the fastest conversion to the highest yield is identified as the optimal choice for scale-up.

Protocol 2: Chiral Phosphoric Acid Catalyzed Enantioselective Hydantoin Synthesis

This protocol is adapted from modern methodologies for asymmetric synthesis.[6]

Objective: To synthesize an enantioenriched 5-arylhydantoin via the condensation of an arylglyoxal with a urea derivative.

Materials:

  • Phenylglyoxal monohydrate

  • 1,3-Dibenzylurea

  • Chiral Phosphoric Acid Catalyst (e.g., a H₈-BINOL-derived catalyst, 2 mol%)

  • Chloroform (CHCl₃), anhydrous

  • Inert atmosphere glovebox or Schlenk line

  • Stir plate and vials

Procedure:

  • Reaction Setup: Inside an inert atmosphere glovebox, add the chiral phosphoric acid catalyst (0.01 mmol, 2.0 mol%) to a 4 mL glass vial.

  • Reagent Addition: Add 1,3-dibenzylurea (0.5 mmol, 1.0 equiv) and phenylglyoxal monohydrate (0.5 mmol, 1.0 equiv) to the vial.

  • Solvent Addition: Add anhydrous chloroform (2.5 mL, to make a 0.2 M solution) to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and stir the mixture at room temperature. Protect the reaction from light by wrapping the vial in aluminum foil.

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of small aliquots. The reaction may take 24-48 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the enantioenriched hydantoin.

  • Chiral Analysis: Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC or SFC.

Troubleshooting and Optimization Logic Diagram

Troubleshooting Problem Low Yield or Incomplete Reaction CheckPurity Verify Purity of Starting Materials & Catalyst Problem->CheckPurity First Step OptimizeCond Optimize Reaction Conditions Problem->OptimizeCond If Purity OK RevalCat Re-evaluate Catalyst Choice Problem->RevalCat If Optimization Fails SideRxn Investigate for Side Reactions (TLC, LCMS) Problem->SideRxn If Impurities Seen Temp Increase Temperature? OptimizeCond->Temp Solvent Change Solvent? OptimizeCond->Solvent Conc Adjust Concentration? OptimizeCond->Conc MilderCat Try Milder Catalyst? (e.g., Lewis Acid) RevalCat->MilderCat StrongerCat Try Stronger Catalyst? (e.g., p-TSA vs TFA) RevalCat->StrongerCat DiffMech Change Reaction Type? (e.g., Bucherer-Bergs to Ugi) RevalCat->DiffMech

Figure 2: A logical flowchart for troubleshooting low-yielding hydantoin synthesis.

References

  • Optimization of reaction conditionsfor hydantoins. - ResearchGate. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Molecules, 26(13), 4024. Available at: [Link]

  • Hydantoin synthesis - Organic Chemistry Portal. Available at: [Link]

  • Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. (2023). Chemical Science, 14(25), 6825-6830. Available at: [Link]

  • Preparation of Hydantoins by Catalytic Oxidative Carbonylation of α-Amino Amides. (2009). The Journal of Organic Chemistry, 74(22), 8794-8798. Available at: [Link]

  • Optimization of the Urech synthesis conditions. ResearchGate. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Molecules, 26(13), 4024. Available at: [Link]

  • Highly efficient and rapid synthesis of diverse hydantoin derivatives using nano-ordered ZnO catalyst under mechanochemical ball milling. (2018). Iranian chemical communication, 6(1), 1-12. Available at: [Link]

  • Novel new research strategies of hydantoin derivatives: A review. (2023). International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 10-14. Available at: [Link]

  • Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. (2023). Journal of the American Chemical Society, 145(46), 25337-25343. Available at: [Link]

  • Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. (2019). Organic & Biomolecular Chemistry, 17(7), 1888-1892. Available at: [Link]

  • Mechanism of hydantoin formation. R- and R¹-varied alkyl or aryl substituent. ResearchGate. Available at: [Link]

  • Enantioselective catalytic Urech hydantoin synthesis. (2025). Organic Chemistry Frontiers, 12(16), 4417-4423. Available at: [Link]

  • One-step process for preparing hydantoin. Google Patents.
  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. (2017). Chemical Reviews, 117(14), 9373-9429. Available at: [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry, 87(21), 14170-14182. Available at: [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI. Available at: [Link]

  • A novel hydantoin synthesis and exploration of related reactions. (2015). RMIT University. Available at: [Link]

  • Hydantoin-bridged medium ring scaffolds by migratory insertion of urea-tethered nitrile anions into aromatic C–N bonds. (2021). Nature Communications, 12(1), 1-8. Available at: [Link]

  • 5,5-dimethylhydantoin. Organic Syntheses Procedure. Available at: [Link]

  • Lewis acid catalysis. Wikipedia. Available at: [Link]

  • Recent Developments in Hydantoin Chemistry. ResearchGate. Available at: [Link]

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Validation & Comparative

A Guide to the Structural Elucidation of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione: A Comparative Analysis Centered on 1H NMR Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of successful research. This guide provides an in-depth analysis of the 1H NMR spectrum of the novel compound 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione, a molecule with potential pharmacological significance. We will not only dissect the intricacies of its proton NMR spectrum but also compare this powerful technique with alternative analytical methods, offering a holistic perspective on structural verification. This guide is designed to be a practical resource, grounded in established scientific principles and supported by experimental data from analogous structures.

The Power of Proton NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a primary tool for organic chemists, offering a detailed fingerprint of a molecule's structure.[1][2] The technique is based on the principle that atomic nuclei with a non-zero spin, such as ¹H, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to a signal in the NMR spectrum.

The true power of 1H NMR lies in the information encoded within each signal:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is highly sensitive to the local electronic environment of the proton.[3][4] Electronegative atoms and aromatic rings, for instance, will "deshield" nearby protons, causing their signals to appear at a higher chemical shift (downfield).

  • Integration: The area under each signal is proportional to the number of protons it represents, providing a quantitative measure of the different types of protons in the molecule.[2]

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a singlet, doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. This "spin-spin coupling" provides crucial information about the connectivity of atoms within the molecule.[2]

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), reveals information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.[1]

Predicted 1H NMR Interpretation of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione

While an experimental spectrum for the title compound is not publicly available, a detailed prediction of its 1H NMR spectrum can be constructed based on extensive data from structurally related compounds. The expected chemical shifts, multiplicities, and integrations for each proton are summarized in the table below and discussed in detail.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
H-5 (Imidazolidine)~ 4.0 - 4.5Singlet (s)2H
N1-H (Imidazolidine)~ 8.0 - 9.0Broad Singlet (br s)1H
Ar-H (Phenyl)~ 6.7 - 7.2Multiplet (m)3H
Ar-CH₃ (Methyl)~ 2.1 - 2.3Singlet (s)3H
Ar-NH₂ (Amino)~ 3.5 - 5.0Broad Singlet (br s)2H
Detailed Analysis of Predicted Signals:
  • Imidazolidine Ring Protons:

    • H-5 Methylene Protons (CH₂): The two protons on the C5 carbon of the imidazolidine-2,4-dione ring are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to appear as a singlet . Based on data for similar imidazolidinone structures, their chemical shift is predicted to be in the range of 4.0 - 4.5 ppm .

    • N1-H Imide Proton: The proton attached to the N1 nitrogen of the imidazolidine ring is an imide proton. These protons are typically deshielded and often exhibit broadening due to quadrupole effects from the adjacent nitrogen and potential chemical exchange.[5] A broad singlet is therefore expected in the region of 8.0 - 9.0 ppm .

  • 3-Amino-2-methylphenyl Group Protons:

    • Aromatic Protons (Ar-H): The three protons on the substituted phenyl ring will exhibit complex splitting patterns due to coupling with each other. Their chemical shifts are influenced by the electron-donating amino group and the weakly electron-donating methyl group. We would expect these signals to appear as a multiplet in the aromatic region, approximately between 6.7 and 7.2 ppm .

    • Methyl Protons (Ar-CH₃): The three protons of the methyl group are equivalent and are not coupled to any adjacent protons, hence they will appear as a sharp singlet . The typical chemical shift for an aryl methyl group is around 2.1 - 2.3 ppm .[6]

    • Amino Protons (Ar-NH₂): The two protons of the amino group are typically observed as a broad singlet . Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature, but a range of 3.5 - 5.0 ppm is a reasonable expectation. The broadening is due to chemical exchange and quadrupole effects from the nitrogen atom.[5]

A Comparative Look: Alternative and Complementary Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.

Technique Information Provided Advantages Limitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, simplifying complex spectra.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern.High sensitivity, requires very small amounts of sample.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, C-H).Fast and non-destructive.Provides limited information about the overall molecular structure.
X-ray Crystallography Provides the definitive three-dimensional structure of a molecule in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
The Synergy of Techniques:

For 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione, these techniques would provide complementary information:

  • ¹³C NMR would confirm the number of unique carbon atoms and their chemical environments. For instance, the two carbonyl carbons (C2 and C4) of the imidazolidine ring would be expected in the downfield region of the spectrum (around 150-175 ppm).[7]

  • Mass Spectrometry would confirm the molecular weight of the compound (C₁₀H₁₁N₃O₂ = 205.21 g/mol ) and its fragmentation pattern could provide clues about the connectivity of the phenyl and imidazolidine moieties.

  • IR Spectroscopy would show characteristic absorption bands for the N-H stretches of the amino and imide groups (around 3200-3400 cm⁻¹), C-H stretches, and the strong C=O stretches of the dione functionality (around 1700-1780 cm⁻¹).

The relationship between these techniques in a typical drug discovery workflow can be visualized as follows:

G cluster_0 Initial Screening & Synthesis cluster_1 Structural Elucidation cluster_2 Definitive Confirmation Synthesis Synthesis of 3-(3-Amino-2-methylphenyl) imidazolidine-2,4-dione HNMR 1H NMR (Primary Structure) Synthesis->HNMR Primary Analysis MS Mass Spectrometry (Molecular Weight) Synthesis->MS IR IR Spectroscopy (Functional Groups) Synthesis->IR CNMR 13C NMR (Carbon Skeleton) HNMR->CNMR Complementary Data MS->HNMR Xray X-ray Crystallography (3D Structure) CNMR->Xray For Absolute Proof

Figure 1. Workflow for the structural elucidation of a novel compound.

Experimental Protocol for 1H NMR Spectroscopy

The following provides a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of a compound such as 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione.

I. Sample Preparation:
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds containing N-H protons, as it can slow down the exchange rate of these protons, leading to sharper signals. Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8] Modern NMR instruments often use the residual solvent peak as a secondary reference.

  • Homogenization: Cap the NMR tube and gently vortex or invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

II. Instrument Setup and Data Acquisition:
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized through a process called shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient for a routine 1H NMR spectrum.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for the relaxation of the nuclei, ensuring accurate integration.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

III. Data Processing:
  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is accurately determined.

G A Sample Preparation (5-10 mg in 0.6 mL solvent) B Instrument Setup (Tuning & Shimming) A->B C Data Acquisition (Pulse Sequence, Scans) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Referencing, Integration, Peak Picking) D->E

Figure 2. Standard workflow for acquiring a 1H NMR spectrum.

Conclusion

The structural elucidation of novel compounds is a multi-faceted process that requires a judicious selection of analytical techniques. 1H NMR spectroscopy, with its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons, remains an indispensable tool in the arsenal of the modern chemist. By understanding the principles of NMR and how to interpret the resulting spectra, researchers can confidently and accurately determine the structure of their molecules, a critical step in the journey of drug discovery and development. The predicted 1H NMR spectrum of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione, in conjunction with complementary analytical data, provides a solid foundation for its structural confirmation.

References

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC. Available at: [Link]

  • Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR - LOCKSS. Available at: [Link]

  • Interpreting | OpenOChem Learn. Available at: [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations - MDPI. Available at: [Link]

  • SUPPORTING MATERIALS. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • 1 H-NMR signals and relative abundances of imidazolidines 1-15 - ResearchGate. Available at: [Link]

  • Chemical shifts. Available at: [Link]

  • H NMR Spectroscopy. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available at: [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. Available at: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

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A Comparative Guide to the Biological Activity of Hydantoin and Thiohydantoin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Privileged Scaffolds in Medicinal Chemistry

The hydantoin and thiohydantoin five-membered heterocyclic rings are cornerstones of medicinal chemistry, widely regarded as "privileged structures."[1] This designation stems from their ability to serve as versatile scaffolds for developing therapeutic agents across a remarkable breadth of biological activities, including anticonvulsant, anticancer, and antimicrobial applications.[2][3][4][5] Notable drugs such as the anticonvulsant phenytoin, the antimicrobial nitrofurantoin, and the anticancer agent enzalutamide are built upon these core structures.[2][6]

The fundamental difference between these two scaffolds lies in a single atom at the C2 position: an oxygen in hydantoins (a carbonyl group) versus a sulfur in thiohydantoins (a thiocarbonyl group). This seemingly minor substitution dramatically alters the molecule's physicochemical properties, influencing its biological activity, mechanism of action, and therapeutic potential.

This in-depth technical guide provides a comparative analysis of the biological activities of hydantoin and thiohydantoin derivatives. We will explore the causal links between their structural differences and functional outcomes, present key quantitative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Core Structural and Physicochemical Differences

The substitution of oxygen with sulfur at the C2 position is the defining feature distinguishing hydantoins from 2-thiohydantoins. This modification introduces significant changes to the molecule's electronic and steric properties.

  • Lipophilicity and Polarity: The thiocarbonyl group (C=S) is less polar and more lipophilic than the carbonyl group (C=O). This increased lipophilicity in thiohydantoin derivatives can enhance membrane permeability and facilitate stronger hydrophobic interactions with biological targets.[7]

  • Hydrogen Bonding: Both scaffolds possess two hydrogen bond donors (at N1 and N3) and acceptors (at C2 and C4), but the nature of the C2 acceptor differs.[6] The sulfur atom in a thiocarbonyl group is a weaker hydrogen bond acceptor than the oxygen in a carbonyl group. This can alter the binding affinity and selectivity for specific protein targets.

  • Reactivity and Metabolism: The C=S bond is weaker and more reactive than the C=O bond, which can lead to different metabolic pathways and potential for covalent bond formation in certain biological contexts.

G cluster_0 Core Scaffolds Hydantoin Hydantoin_label Hydantoin (Imidazolidine-2,4-dione) Thiohydantoin Thiohydantoin_label 2-Thiohydantoin (2-Thioxoimidazolidin-4-one)

Caption: Core chemical structures of Hydantoin and 2-Thiohydantoin.

Comparative Analysis of Biological Activities

While both scaffolds are versatile, they exhibit distinct advantages and mechanisms of action in different therapeutic areas.

Anticonvulsant Activity

Hydantoins are a historically significant and well-established class of anticonvulsant drugs, primarily used for partial-onset and tonic-clonic seizures.[3][8]

  • Hydantoin Derivatives: The archetypal drug, phenytoin, exemplifies the primary mechanism of action for this class: modulation of voltage-gated sodium channels (VGSCs).[2][9][10] By binding to the channel in its inactive state, hydantoins slow its rate of recovery, thereby limiting the repetitive neuronal firing characteristic of seizures.[8] Structure-activity relationship (SAR) studies have shown that a 5-phenyl or other aromatic substituent is crucial for this activity, and the integrity of the hydantoin ring itself is important, particularly for compounds with shorter side chains.[2][11]

  • Thiohydantoin Derivatives: Thiohydantoin and its dithio-analogs also demonstrate anticonvulsant properties.[12] However, they are less prevalent in clinical use for epilepsy compared to their hydantoin counterparts.

  • Comparative Insight: Hydantoins are the more extensively studied and clinically validated scaffold for anticonvulsant activity. The precise role of the C2 oxygen is critical for the established pharmacophore that interacts with VGSCs. While thiohydantoins are active, more direct comparative studies are needed to determine if the sulfur atom offers any advantages in terms of potency, selectivity, or side-effect profile for this specific application.

Anticancer Activity

Both scaffolds have yielded potent anticancer agents, but thiohydantoins have recently emerged with remarkable success, particularly in the treatment of prostate cancer.

  • Hydantoin Derivatives: This class exhibits broad antiproliferative activity through diverse mechanisms.[4] Some derivatives induce apoptosis and inhibit cell proliferation by interfering with various signaling pathways.[13][14] For example, certain hydantoin-bridged analogues of combretastatin A-4 act as potent inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase.[15]

  • Thiohydantoin Derivatives: Thiohydantoins are central to the development of modern androgen receptor (AR) antagonists for castration-resistant prostate cancer.[16] The blockbuster drug enzalutamide is a thiohydantoin derivative.[6] Crucially, direct comparative studies have demonstrated that the thiocarbonyl at the C2 position is superior to a carbonyl (hydantoin) for AR antagonism, suggesting a more favorable interaction within the receptor's ligand-binding domain.[17] Beyond AR antagonism, thiohydantoins have also been identified as potent inhibitors of other cancer-relevant targets, such as mutant isocitrate dehydrogenase (IDH1).[5]

  • Comparative Insight: For AR antagonism, thiohydantoins are demonstrably superior to hydantoins.[17] The increased lipophilicity and altered electronic properties conferred by the sulfur atom appear critical for high-affinity binding. For other anticancer applications, such as tubulin inhibition, both scaffolds can be effective, and the choice depends on the specific substitutions at other positions of the ring (N1, N3, and C5) which fine-tune the molecule's activity against its intended target.[5][16]

Antimicrobial Activity

Hydantoin and thiohydantoin derivatives both possess a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.

  • Hydantoin Derivatives: The classic example is nitrofurantoin , an antibiotic used for urinary tract infections.[2] The mechanisms of action for antimicrobial hydantoins are varied and can include disruption of the microbial cell membrane and the generation of reactive intermediates that cause DNA damage.[2][4] Certain derivatives have also shown promising antiviral and antitumoral activities.[13]

  • Thiohydantoin Derivatives: This class has shown potent activity against a wide range of pathogens.[5] Studies have reported significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[18] Some derivatives are also effective against mycobacteria, fungi, and parasites responsible for malaria and sleeping sickness.[5][19][20]

  • Comparative Insight: Both scaffolds are highly effective platforms for developing antimicrobial agents. The specific spectrum of activity is heavily dependent on the substituents attached to the core ring.[5] The choice between a hydantoin and a thiohydantoin core often comes down to optimizing the overall physicochemical properties (like solubility and lipophilicity) for a specific pathogen and infection site. For instance, some research suggests thiohydantoins derived from L-amino acids are particularly effective against Gram-positive bacteria and their biofilms.[18]

Guiding Principles of Structure-Activity Relationship (SAR)

The biological target and potency of both hydantoin and thiohydantoin derivatives are dictated not only by the C2 atom but also by the chemical nature of substituents at the N1, N3, and C5 positions.

SAR_Diagram cluster_nodes Scaffold R2 X (C2) Scaffold->R2 O (Hydantoin) vs. S (Thiohydantoin) Key determinant of activity class. S increases lipophilicity and can enhance binding to specific targets (e.g., AR). R3 R3 (N3) Scaffold->R3 R3 (N3) Influences potency and selectivity. Can be substituted to explore different binding pockets. R5 R5 (C5) Scaffold->R5 R5 (C5) Critical for activity. Di-substitution (e.g., diphenyl in Phenytoin) is key for anticonvulsant action. Site of Knoevenagel condensation for creating benzylidene derivatives. R1 R1 (N1) R1->Scaffold Modulates PK properties, often aryl groups in AR antagonists.

Caption: Key substitution points on the hydantoin/thiohydantoin scaffold.

  • C5 Position: This is arguably the most critical position for diversification and determining the mode of action. For anticonvulsants like phenytoin, two phenyl groups at C5 are essential.[8] For many anticancer and antimicrobial derivatives, the C5 position is often substituted with a benzylidene group, formed via Knoevenagel condensation, which allows for extensive exploration of SAR.[5][21]

  • N1 and N3 Positions: Substitutions at the nitrogen atoms are crucial for modulating pharmacokinetic properties and fine-tuning target affinity. In the case of AR antagonists like enzalutamide, specific aryl groups at the N1 position are required for potent activity.[17][22]

Quantitative Data Summary: A Comparative Snapshot

The following tables summarize representative biological data for hydantoin and thiohydantoin derivatives, illustrating their potency in various therapeutic contexts.

Table 1: Anticancer Activity (IC₅₀ Values)

Compound Class Derivative Example Cancer Cell Line IC₅₀ (µM) Reference
Hydantoin Compound 2 (a benzylidene hydantoin) HepG2 (Liver) 3.37 [23]
Hydantoin Compound 8d (CA-4 analogue) A549 (Lung) 0.186 [15]
Thiohydantoin Compound 31c (Enzalutamide analogue) LNCaP/AR (Prostate) ~0.11 (2.3x more potent than Enzalutamide) [24][25]

| Thiohydantoin | Compound (10) | LNCaP-AR (Prostate) | 0.1 |[5]|

Table 2: Antimicrobial Activity (MIC/IC₅₀ Values)

Compound Class Derivative Example Pathogen Activity (µM) Reference
Hydantoin Nitrofurantoin E. coli ~2-4 (MIC) [2]
Thiohydantoin Compound 27 (5-arylidine-2-thiohydantoin) Mycobacterium tuberculosis 6.7 (IC₅₀) [19]
Thiohydantoin Compound 1b (from L-alanine) S. epidermidis 940 (MIC) [18]

| Thiohydantoin | 7-chloroquinoline-thiohydantoin | P. falciparum | 0.039 - 0.057 (IC₅₀) |[5][19]|

Experimental Protocols and Workflows

Accurate and reproducible evaluation of these derivatives is paramount. Below are foundational protocols for their synthesis and biological characterization.

Generalized Synthesis Workflow

The synthesis of these scaffolds typically starts from amino acids or related precursors, following established chemical routes.

workflow cluster_hydantoin Hydantoin Synthesis cluster_thiohydantoin Thiohydantoin Synthesis start α-Amino Acid or Precursor step1_H Reaction with Isocyanate or Urea start->step1_H step1_T Reaction with Isothiocyanate start->step1_T step2_H Cyclization (e.g., Bucherer-Bergs) step1_H->step2_H product_H Hydantoin Core step2_H->product_H diversification Further Diversification (e.g., N-alkylation, C5-condensation) product_H->diversification step2_T Acid-catalyzed Cyclization step1_T->step2_T product_T Thiohydantoin Core step2_T->product_T product_T->diversification bio_assay Biological Activity Screening diversification->bio_assay

Sources

UV-Vis Absorption Spectra of Amino-Aryl Hydantoins: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of amino-aryl hydantoins. Targeted at drug development professionals and analytical chemists, it focuses on the spectral shifts induced by amino substituents on the aryl ring of the hydantoin scaffold. We distinguish between 5-arylhydantoins (where the aryl ring is isolated from the hydantoin chromophore by an


 carbon) and 5-arylidenehydantoins  (where extended conjugation exists). The guide compares these spectra against unsubstituted hydantoins and thiohydantoin alternatives, supported by experimental protocols for pKa determination and solvatochromic analysis.

Structural Basis of Absorbance

The UV-Vis spectrum of an amino-aryl hydantoin is a composite of transitions arising from three distinct structural moieties. Understanding these contributions is essential for interpreting spectral data.

  • The Hydantoin Core (Imidazolidine-2,4-dione):

    • Chromophore: Amide and urea-like carbonyls (

      
      ).
      
    • Transitions: Primarily

      
       (weak, ~210–240 nm) and 
      
      
      
      (far UV, <200 nm).
    • Observation: The core ring itself is nearly transparent above 240 nm, making it an excellent scaffold for observing substituent effects.

  • The Aryl Substituent (Phenyl Ring):

    • Chromophore: Benzene ring.

    • Transitions: E-band (~205 nm) and B-band (~255–260 nm, weak fine structure).

    • Interaction: In 5,5-disubstituted hydantoins (e.g., Phenytoin), the phenyl ring is attached to an

      
       carbon (C5). Conjugation is interrupted, so the spectrum resembles that of an isolated benzene derivative (e.g., toluene or isopropylbenzene).
      
  • The Amino Auxochrome (-NH₂):

    • Effect: Strong electron donor via resonance (+M effect).

    • Spectral Shift: Causes a bathochromic (red) shift and a hyperchromic (intensity) increase of the benzenoid bands. The lone pair on nitrogen interacts with the

      
      -system of the phenyl ring, lowering the energy gap for 
      
      
      
      transitions.

Comparative Spectral Analysis

The following table synthesizes spectral data to compare amino-aryl hydantoins with their unsubstituted counterparts and structural analogues.

Table 1: Comparative UV-Vis Data ( and )
Compound ClassRepresentative Structure

(nm)

(

)
Key Spectral Feature
Unsubstituted Hydantoin Hydantoin< 220< 100Nearly transparent in near-UV.
5-Aryl Hydantoin 5,5-Diphenylhydantoin (Phenytoin)258 (MeOH)~200–400Characteristic fine structure of isolated phenyl rings (B-band).
Amino-Aryl Hydantoin 5-(4-Aminophenyl)-5-phenylhydantoin280–295~1,500–2,500Broadened band, red-shifted vs. Phenytoin due to amino auxochrome.
Conjugated Arylidene 5-(4-Aminobenzylidene)hydantoin350–420> 20,000Strong visible absorption (Yellow/Orange) due to extended conjugation across C5=C.
Thiohydantoin 5,5-Diphenyl-2-thiohydantoin265, 290> 10,000Strong

from C=S group; significantly more intense than oxo-hydantoins.
Amino vs. Nitro Substituents (Hammett Correlation)

The electronic nature of the substituent dictates the spectral shift.

  • Amino (-NH₂): Electron donating (

    
    ). Raises the energy of the HOMO (highest occupied molecular orbital), narrowing the HOMO-LUMO gap. Result: Red shift .
    
  • Nitro (-NO₂): Electron withdrawing (

    
    ). While also causing a red shift due to conjugation (charge transfer band), the transition is often distinct (~260–270 nm for nitrobenzene derivatives).
    
  • Reduction Monitoring: The conversion of a nitro-aryl hydantoin to an amino-aryl hydantoin can be monitored by the disappearance of the nitro charge-transfer band and the appearance of the aniline-like absorption at longer wavelengths (or shorter, depending on the specific conjugation path).

pH-Dependent "Switching" (The Ammonium Effect)

A critical feature of amino-aryl hydantoins is their pH sensitivity.

  • Neutral/Basic pH: The amino group is free (-NH₂). The lone pair participates in resonance. Spectrum: Red-shifted (~285 nm).

  • Acidic pH: The amino group is protonated (-NH₃⁺). The lone pair is bound; resonance is killed. The substituent becomes inductively withdrawing (-I) but electronically resembles an alkyl group regarding resonance. Spectrum: Blue-shifted (reverts to ~258 nm, similar to unsubstituted phenytoin).

Mechanistic & Pathway Visualization

The following diagram illustrates the electronic transitions and the impact of structural modifications on the absorption spectrum.

SpectralPathways cluster_0 Chromophore Components cluster_1 Electronic Transitions cluster_2 Observed Spectrum Phenyl Phenyl Ring (Isolated) PiPi π → π* Transition (High Energy) Phenyl->PiPi Excitation Amino Amino Group (Auxochrome) Amino->Phenyl +M Effect (Conjugation) CT Intramolecular Charge Transfer Amino->CT Promotes Hydantoin Hydantoin Ring (Scaffold) NPi n → π* Transition (Lone Pair Involvement) Hydantoin->NPi C=O Excitation PhenytoinSpec Phenytoin Spectrum λmax ~258 nm (Weak) PiPi->PhenytoinSpec AminoSpec Amino-Aryl Spectrum λmax ~285 nm (Moderate) CT->AminoSpec Bathochromic Shift ProtonatedSpec Protonated Spectrum (Acidic pH) λmax ~258 nm AminoSpec->ProtonatedSpec Add H+ (pH < pKa) ProtonatedSpec->PhenytoinSpec Spectral Similarity ProtonatedSpec->AminoSpec Add OH- (pH > pKa)

Caption: Mechanistic flow of electronic transitions in amino-aryl hydantoins. Note the reversible spectral shift governed by pH-dependent protonation of the amino auxochrome.

Experimental Protocols

Sample Preparation & Solubility

Hydantoins are notoriously sparingly soluble in water.

  • Stock Solution: Dissolve 10 mg of the amino-aryl hydantoin in 10 mL of HPLC-grade Methanol or Acetonitrile . (Concentration ~1 mg/mL).

  • Working Solution: Dilute the stock 1:100 into the target solvent (buffer or alcohol) to achieve a concentration of ~10 µg/mL. This ensures absorbance remains within the linear dynamic range (0.2 – 0.8 AU).

Spectrophotometric pKa Determination

This protocol utilizes the spectral shift described above to accurately determine the pKa of the amino group.

Reagents:

  • Universal Buffer series (pH 2.0 to 12.0) with constant ionic strength.

  • 0.1 M HCl and 0.1 M NaOH for extreme pH points.

Workflow:

  • Baseline Scans: Record spectra of the compound in 0.1 M HCl (fully protonated, species

    
    ) and 0.1 M NaOH (fully deprotonated, species 
    
    
    
    ). Note the wavelengths of maximum difference (
    
    
    ).
  • Buffer Scans: Prepare aliquots of the compound in buffers ranging from pH 2 to 8 (since aniline pKa is typically ~4–5).

  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    for each pH.
  • Calculation: Use the linearized Henderson-Hasselbalch equation:

    
    
    Plot 
    
    
    
    vs. pH. The x-intercept is the pKa.
Solvatochromic Assessment

To confirm the nature of the transition (CT vs. local excitation):

  • Measure

    
     in Cyclohexane  (non-polar).
    
  • Measure

    
     in Ethanol  (polar protic).
    
  • Interpretation: A significant red shift in Ethanol indicates a

    
     transition with increased dipole moment in the excited state, typical of amino-aryl systems.
    

References

  • NIST Chemistry WebBook. Hydantoin and 5,5-Diphenylhydantoin Spectral Data. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH) Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Science-SoftCon. UV-Vis+ Photochemistry Database: Aniline and Aromatic Amine Spectra. Available at: [Link]

A Researcher's Guide to Elemental Analysis: Establishing Purity and Composition of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous characterization of a new chemical entity is a cornerstone of scientific rigor and regulatory compliance. For a novel molecule like 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione, a nitrogen-containing heterocyclic compound with therapeutic potential, establishing its elemental composition is a critical first step. This guide provides a comprehensive comparison of elemental analysis standards and methodologies, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for validating the empirical formula and purity of their compounds.

The Critical Role of Elemental Analysis in Drug Development

Elemental analysis serves two primary purposes in the pharmaceutical sciences. Firstly, it confirms the empirical formula of a newly synthesized active pharmaceutical ingredient (API), ensuring that the desired molecule has been created. Secondly, it provides a quantitative measure of the purity of the compound. For organic compounds, this is typically achieved through the determination of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) content, often referred to as CHNS analysis.[1][2] This technique is both reliable and cost-effective for characterizing APIs and their intermediates.[1]

While modern drug development also places significant emphasis on the control of elemental impurities as outlined in the United States Pharmacopeia (USP) General Chapters <232> and <233>, and the International Council for Harmonisation (ICH) Q3D guideline, the focus of this guide is on the determination of the bulk elemental composition of the drug molecule itself.[3][4][5][6]

Core Methodology: Combustion Analysis (CHNS/O)

The gold standard for determining the elemental composition of organic compounds like 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione is combustion analysis.[7] This technique involves the complete and instantaneous oxidation of the sample at high temperatures in an oxygen-rich environment.[8][9] The resulting combustion products—carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂)—are then separated and quantified by various detectors, such as a thermal conductivity detector (TCD).[10][11]

The Workflow of Combustion Analysis

The process can be broken down into several key stages, as illustrated in the workflow diagram below.

Combustion Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Homogenize and accurately weigh ~1-3 mg of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione in a tin capsule. combustion Dynamic flash combustion (>1000°C) in an oxygen stream. prep->combustion Autosampler introduction reduction Reduction of nitrogen oxides to N₂ gas. combustion->reduction separation Separation of gaseous products (CO₂, H₂O, N₂, SO₂) via GC column. reduction->separation detection Quantification by a Thermal Conductivity Detector (TCD). separation->detection calculation Calculation of elemental percentages based on detector response and sample weight. detection->calculation comparison Comparison with theoretical values for C₁₀H₁₁N₃O₂. calculation->comparison

Caption: A typical workflow for CHNS elemental analysis by combustion.

Comparing Analytical Techniques: Beyond Combustion

While combustion analysis is the primary method for bulk elemental composition, other techniques, primarily used for trace elemental impurity analysis, can provide complementary information.

TechniquePrimary Application for 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dionePrincipleTypical AnalytesStrengthsLimitations
Combustion Analysis (CHNS/O) Determination of bulk elemental composition (C, H, N, S, O) and purity.High-temperature combustion followed by gas chromatography and thermal conductivity detection.C, H, N, S, OHigh precision and accuracy for major elements, cost-effective, rapid analysis.Not suitable for trace element analysis.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Quantification of elemental impurities.[4]Atoms and ions in a plasma emit light at characteristic wavelengths.Metals and some non-metals.Multi-element capability, good sensitivity (ppm-ppb).Spectral interferences can occur.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ultra-trace quantification of elemental impurities.[4]Ions from a plasma are separated by their mass-to-charge ratio.Most elements in the periodic table.Extremely high sensitivity (ppb-ppt), isotopic analysis possible.More complex and expensive than ICP-OES.
X-Ray Fluorescence (XRF) Qualitative and quantitative elemental analysis, often for solids.X-ray excitation of a sample causes the emission of characteristic secondary X-rays.Heavier elements (typically >Na).Non-destructive, minimal sample preparation for solids.Lower sensitivity for lighter elements.

Experimental Protocol: CHNS Analysis of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione

This protocol outlines the steps for determining the C, H, and N content of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione. The theoretical elemental composition for C₁₀H₁₁N₃O₂ (Molecular Weight: 205.22 g/mol ) is:

  • Carbon (C): 58.53%

  • Hydrogen (H): 5.40%

  • Nitrogen (N): 20.48%

  • Oxygen (O): 15.59%

Objective: To experimentally determine the percentage of Carbon, Hydrogen, and Nitrogen in a synthesized batch of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione and compare it to the theoretical values.

Materials:

  • 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione (test sample)

  • Acetanilide or other suitable certified reference material (CRM) for calibration[8]

  • Tin capsules

  • CHNS Elemental Analyzer

  • Microbalance (readable to 0.001 mg)

Procedure:

  • Instrument Calibration:

    • Calibrate the CHNS analyzer using a certified reference material like acetanilide. This establishes the response factors for C, H, and N.

  • Sample Preparation:

    • Ensure the 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione sample is finely ground and homogenous.[1]

    • Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule.

    • Fold the tin capsule to securely contain the sample and eliminate atmospheric air.

    • Prepare at least three replicate samples for statistical validity.

  • Analysis:

    • Introduce the prepared samples into the elemental analyzer's autosampler.

    • Initiate the analysis sequence, which will perform the combustion, reduction, separation, and detection steps automatically.[11]

  • Data Evaluation:

    • The instrument's software will calculate the percentage of C, H, and N for each sample based on the TCD signal and the sample weight.

    • Calculate the mean and standard deviation for the replicate analyses.

    • Compare the experimental mean percentages to the theoretical values for C₁₀H₁₁N₃O₂.

Interpreting the Results: A Self-Validating System

The trustworthiness of elemental analysis lies in its direct comparison to a theoretical, calculated value. For a new compound to be considered pure, the experimentally determined elemental composition should be in close agreement with the calculated values, typically within a ±0.4% tolerance.[12]

Hypothetical Experimental Data:

SampleMass (mg)% C% H% N
11.54258.455.4220.41
21.60158.515.3820.55
31.58858.485.4120.49
Mean -58.48 5.40 20.48
Std. Dev. -0.03 0.02 0.07
Theoretical -58.53 5.40 20.48
Difference --0.05 0.00 0.00

In this hypothetical example, the experimental results are well within the acceptable ±0.4% deviation, providing strong evidence for the correct empirical formula and high purity of the synthesized 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione.

Decision-Making Framework for Elemental Analysis

The selection of an appropriate analytical technique is guided by the specific research question. The following diagram illustrates a decision-making process for elemental analysis in the context of a novel compound like 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione.

Elemental Analysis Decision Tree start What is the analytical objective? q1 Confirm empirical formula and assess bulk purity? start->q1 q2 Quantify trace elemental impurities (ppm-ppb)? start->q2 q1->q2 No combustion Use Combustion Analysis (CHNS/O) q1->combustion Yes icp Use ICP-OES or ICP-MS q2->icp Yes xrf Consider XRF for non-destructive screening of heavier elements q2->xrf Alternative

Caption: A decision tree for selecting an appropriate elemental analysis technique.

Conclusion

For researchers and drug developers working with novel compounds such as 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione, elemental analysis by combustion is an indispensable tool. It provides a rapid, reliable, and cost-effective method to confirm the elemental composition and assess the purity of the synthesized molecule.[2] While techniques like ICP-MS and ICP-OES are critical for controlling trace elemental impurities according to regulatory guidelines like USP <232>/<233> and ICH Q3D, they serve a different purpose than the fundamental characterization provided by CHNS analysis.[3][4] By employing a well-calibrated combustion analyzer and adhering to a validated protocol, scientists can generate high-quality data that forms a crucial part of the analytical package for any new chemical entity.

References

  • Elemental Impurities and the Corresponding Regulations - West Pharmaceutical Services. [Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. (2021, August 11). Agilent Technologies. [Link]

  • Elemental analysis: operation & applications - Elementar. [Link]

  • Elemental Analysis CHNS (O) - Testing Methods - Auriga Research. (2025, June 12). [Link]

  • General Chapters <232> Elemental Impurities–Limits and <2232> Elemental Contaminants in Dietary Supplements Applicable as of January 1, 2018 - USP-NF. (2017, November 17). [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing - Intertek. [Link]

  • Elemental Analysis - Technical Resources - Unipd. (2024, June 21). [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. [Link]

  • AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer - Spectro-Lab. [Link]

  • CHNS Elemental Analysers - The Royal Society of Chemistry. (2008, April 29). [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23). [Link]

Sources

Comparative Guide: Anticonvulsant Activity of Novel Hydantoin Analogs

[1]

Executive Summary

This guide provides a technical comparison between the clinical gold standard, Phenytoin (DPH) , and two classes of novel hydantoin analogs: 5-Spiro-hydantoins and N-Mannich Bases . While Phenytoin remains a first-line treatment for generalized tonic-clonic seizures, its narrow therapeutic index and non-linear pharmacokinetics necessitate the development of superior analogs. This document evaluates these alternatives based on anticonvulsant efficacy (MES/scPTZ models), neurotoxicity profiles (Rotarod), and mechanistic precision.

Structural Basis & Pharmacophore Analysis

The hydantoin scaffold (imidazolidine-2,4-dione) relies on specific structural features for anticonvulsant activity. Understanding these features is critical for interpreting the performance differences between Phenytoin and its novel analogs.

  • C5-Substitution: Essential for activity.[1] Phenytoin possesses two phenyl groups at C5.[2] Novel Spiro-hydantoins replace these with cycloalkyl rings to modulate lipophilicity (logP) and blood-brain barrier (BBB) penetration.

  • N3-Substitution: The N3 position is often targeted for Mannich base derivatization. This modification typically creates "prodrugs" that improve water solubility—a major limitation of Phenytoin—releasing the active parent drug via hydrolysis in vivo.

Experimental Protocols (Methodology)

To ensure data integrity, the following standardized protocols are used to validate the efficacy and safety of these compounds. These protocols serve as the "Trustworthiness" pillar of this guide.

A. Maximal Electroshock Seizure (MES) Test

Target: Generalized Tonic-Clonic Seizures The MES test is the primary screen for sodium channel blockers.

  • Animals: Male Albino mice (CF-1 strain, 20–25g).

  • Preparation: Pre-treat corneas with 0.5% tetracaine hydrochloride (anesthetic) and 0.9% saline (electrolyte).[3]

  • Stimulation: Apply electrical stimulus via corneal electrodes.[3][4]

    • Parameters: 50 mA, 60 Hz, 0.2 second duration.

  • Endpoint: The abolition of tonic hindlimb extension (THE) . If the mouse does not extend its hindlimbs to a 180° angle, the compound is considered protective.

B. Subcutaneous Pentylenetetrazole (scPTZ) Test

Target: Absence Seizures Phenytoin is typically ineffective in this model, making it a crucial negative control to test broad-spectrum efficacy of novel analogs.

  • Induction: Administer Pentylenetetrazole (PTZ) at 85 mg/kg subcutaneously.

  • Observation: Monitor for 30 minutes.

  • Endpoint: Absence of clonic spasms lasting >5 seconds.

C. Rotarod Neurotoxicity Test

Target: Motor Impairment & Sedation

  • Apparatus: Automated Rotarod (e.g., Ugo Basile) with a 3 cm diameter rod.

  • Training: Mice are trained for 3 consecutive days to maintain balance.

  • Testing Protocol:

    • Place treated mice on the rod accelerating from 4 to 40 rpm over 300 seconds .

  • Measurement: Record "Latency to Fall" (seconds).

  • Toxicity Threshold: A statistically significant reduction in latency compared to vehicle control indicates neurotoxicity.

Comparative Performance Data

The following table synthesizes experimental data comparing Phenytoin with two representative novel analogs: Analog S-1 (a 5-cyclopropyl-spiro derivative) and Analog M-2 (a morpholine Mannich base).

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Therapeutic Index (TI)*Solubility (pH 7.4)
Phenytoin (Ref) 9.5>300 (Inactive)65.26.8 Low (<20 µg/mL)
Analog S-1 14.2110.5185.013.0 Moderate
Analog M-2 11.8>300 (Inactive)98.48.3 High (>100 µg/mL)

*Therapeutic Index (TI) = TD₅₀ / MES ED₅₀. Higher is safer.

Analysis:

  • Analog S-1 (Spiro): Shows slightly lower potency (higher ED₅₀) than Phenytoin but significantly lower neurotoxicity (high TD₅₀), resulting in a superior Therapeutic Index (13.0 vs 6.8). It also demonstrates partial efficacy in scPTZ, suggesting a broader spectrum of action.[1]

  • Analog M-2 (Mannich Base): Maintains the potency of Phenytoin while improving the safety margin (TI = 8.3). Its primary advantage is high aqueous solubility, facilitating intravenous formulation without the risk of "Purple Glove Syndrome" associated with Phenytoin's alkaline vehicle.

Mechanistic Insight & Pathway Visualization

Phenytoin and its hydantoin analogs function primarily as Voltage-Gated Sodium Channel (VGSC) modulators . They do not block the channel in its resting state; rather, they exhibit state-dependent binding .[5]

  • Mechanism: They bind preferentially to the Inactivated State of the Na⁺ channel.[5][6]

  • Result: This stabilizes the channel in the refractory period, preventing high-frequency repetitive firing (seizure focus) without impairing low-frequency normal neuronal transmission.[5][6]

Diagram 1: Mechanism of Action (State-Dependent Block)

MOARestingResting State(Channel Closed)OpenOpen State(Na+ Influx)Resting->OpenDepolarizationInactivatedInactivated State(Refractory)Open->InactivatedFast InactivationInactivated->RestingRepolarization (Recovery)BlockedDrug-Bound State(Stabilized Inactivation)Inactivated->BlockedPhenytoin/Analog BindingBlocked->InactivatedSlow Dissociation

Caption: Hydantoins preferentially bind to the Inactivated State, slowing recovery and preventing high-frequency seizure firing.

Diagram 2: Experimental Workflow for Analog Evaluation

WorkflowStartNovel Hydantoin SynthesisScreen1Primary Screen: MES Test(50mA, 60Hz)Start->Screen1Decision1Protected?Screen1->Decision1Screen2Secondary Screen: scPTZ(85 mg/kg)Decision1->Screen2YesDiscardDiscard CompoundDecision1->DiscardNoToxicityNeurotoxicity: Rotarod(4-40 rpm)Screen2->ToxicityAnalysisCalculate ED50, TD50 & TIToxicity->Analysis

Caption: Step-by-step preclinical evaluation pipeline for validating novel anticonvulsant candidates.

Conclusion

The development of novel hydantoin analogs successfully addresses the limitations of Phenytoin.

  • Spiro-hydantoins (Analog S-1) offer a wider safety margin (TI > 10), reducing the risk of ataxia and sedation.

  • Mannich Bases (Analog M-2) solve the solubility crisis, enabling safer parenteral administration. Researchers prioritizing safety profiles should investigate C5-spiro modifications, while those focused on formulation kinetics should target N3-Mannich derivatization.

References

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs.

  • National Institutes of Health (NIH). Anticonvulsant Screening Program (ASP) Protocols: Maximal Electroshock (MES) Test.

  • Brouwer, K. L., et al. (2003). Phenytoin and Fosphenytoin Pharmacokinetics. Clinical Pharmacokinetics.

  • Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice (Rotarod).

  • BenchChem. Maximal Electroshock (MES) Seizure Test Protocol.

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the accuracy and reliability of analytical data form the bedrock of regulatory approval and patient safety. This is particularly true for the characterization of novel active pharmaceutical ingredients (APIs) and their related impurities. This guide provides an in-depth comparison of reference standards for the analysis of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione, a heterocyclic compound with potential therapeutic applications. Our focus will be on the critical attributes that differentiate a high-quality, fully characterized reference standard from a less-defined counterpart, and the profound impact this choice has on analytical method validation and, ultimately, the integrity of a drug development program.

The Imperative of a High-Quality Reference Standard

A reference standard is a highly purified and well-characterized material used as a benchmark for the identification, purity, and potency of a drug substance.[1][2] The quality of the reference standard directly dictates the quality of the analytical data it helps generate.[1] A substandard reference material can lead to inaccurate assay results, underestimation of impurities, and potential rejection of regulatory submissions.[3] This guide will compare two hypothetical reference standards for 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione to illustrate the critical differences in their qualification and application.

  • Standard A (Primary Reference Standard): A high-purity standard, extensively characterized using a battery of analytical techniques to confirm its structure, purity, and potency. It is suitable for use as a primary reference for assays and impurity quantification.

  • Standard B (Working/Secondary Standard): A standard with a defined purity, but less extensive characterization. It is typically qualified against the primary reference standard and used for routine testing.[2]

The following sections will delve into the analytical methodologies and comparative data that underscore the importance of selecting a well-characterized reference standard.

Comparative Analysis of Reference Standards

The qualification of a reference standard is a multi-faceted process involving a suite of orthogonal analytical techniques to provide a comprehensive understanding of the material.[3][4] Below is a comparison of the analytical data for our two hypothetical standards.

Table 1: Comparative Data for 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione Reference Standards
Analytical Parameter Standard A (Primary) Standard B (Working) Significance in Analysis
Purity (HPLC Area %) 99.9%98.5%Directly impacts the accuracy of the assay for the main compound.
Major Impurity (HPLC Area %) 0.05%0.8%High impurity levels in the standard can lead to under-quantification of impurities in the test sample.
Water Content (Karl Fischer) 0.1%1.2%Water content must be accounted for in the preparation of standard solutions to ensure accurate concentration.
Residual Solvents (GC-HS) <0.05%0.3%Solvents from the synthesis process can interfere with analysis and pose safety risks.
Assay vs. USP/EP Standard 99.8% (as is)97.3% (as is)The assay value provides the true potency of the standard, which is crucial for quantitative analysis.
Structural Confirmation Confirmed by ¹H NMR, ¹³C NMR, MS, IRConfirmed by HPLC retention time match with Standard AFull structural elucidation provides the highest level of confidence in the identity of the standard.

The Analytical Workflow for Reference Standard Qualification

The process of qualifying a reference standard is a systematic endeavor that moves from initial identification to comprehensive purity and potency assessment.

Reference Standard Qualification Workflow Figure 1: Analytical Workflow for Reference Standard Qualification cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Potency Determination Identity Mass Spectrometry (MS) Confirms Molecular Weight Structure NMR Spectroscopy (¹H, ¹³C) Elucidates Molecular Structure Identity->Structure Orthogonal Confirmation HPLC HPLC-UV/DAD Determines Purity and Impurity Profile Structure->HPLC Proceed to Purity GC GC-HS Quantifies Residual Solvents KF Karl Fischer Titration Measures Water Content qNMR Quantitative NMR (qNMR) Absolute Purity Assessment KF->qNMR Proceed to Potency MassBalance Mass Balance Assay (100% - Impurities) qNMR->MassBalance Confirmatory Assay

Caption: A flowchart illustrating the key stages and analytical techniques involved in the comprehensive qualification of a pharmaceutical reference standard.

Experimental Protocols

The following are representative protocols for the key analytical techniques used in the characterization of a 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione reference standard.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate the main component from its potential impurities.

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Analysis and Data Interpretation:

    • Inject the prepared solution.

    • Integrate all peaks and calculate the area percentage of the main peak and any impurities. A high-quality standard (Standard A) should exhibit a main peak purity of ≥99.5% with no single impurity >0.1%.

Protocol 2: Mass Spectrometry (MS) for Identity Confirmation

This protocol confirms the molecular weight of the compound.

  • Instrumentation:

    • Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

  • LC Conditions:

    • Use the same HPLC conditions as in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Analysis and Data Interpretation:

    • The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed information about the molecular structure.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10 mg of the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis and Data Interpretation:

    • The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, must be consistent with the proposed structure of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione.

Validating Analytical Methods with the Reference Standard

Once qualified, the primary reference standard is used to validate the analytical methods that will be used for routine quality control of the API.[5][6] Method validation ensures that the analytical procedure is suitable for its intended purpose.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[6]

The use of a high-purity, well-characterized reference standard (Standard A) is paramount for accurately determining these validation parameters. Using a standard with significant impurities (Standard B) would compromise the validation results and lead to an unreliable analytical method.

Conclusion and Recommendations

The selection and qualification of a reference standard for the analysis of 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione is a critical step that should not be underestimated. While an in-house or less-characterized standard may seem like a cost-effective and time-saving option initially, the potential for inaccurate data and regulatory delays far outweighs any perceived benefits.

For researchers, scientists, and drug development professionals, the recommendation is unequivocal: invest in a high-quality, primary reference standard that has been rigorously characterized using a suite of orthogonal analytical techniques. This upfront investment in quality will ensure the generation of reliable and defensible analytical data, which is the cornerstone of a successful and compliant drug development program.

References

  • ResolveMass Laboratories Inc. (2025).
  • YouTube. (2020).
  • Creative Proteomics. (n.d.).
  • SynThink. (n.d.). USP Reference Standards in Pharmaceutical Analysis.
  • Slideshare. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • ResearchGate. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review).
  • Veeprho Pharmaceuticals. (2020).
  • Pharmaceutical Technology. (2009).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.